Lirioprolioside B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C41H64O13 |
|---|---|
Molecular Weight |
764.9 g/mol |
IUPAC Name |
[(2S,3R,4R,5S,6S)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] acetate |
InChI |
InChI=1S/C41H64O13/c1-18-10-13-41(48-17-18)19(2)30-28(54-41)16-27-25-9-8-23-14-24(43)15-29(40(23,7)26(25)11-12-39(27,30)6)52-38-36(33(46)31(44)20(3)50-38)53-37-34(47)35(51-22(5)42)32(45)21(4)49-37/h8,18-21,24-38,43-47H,9-17H2,1-7H3/t18-,19-,20+,21-,24+,25+,26-,27-,28-,29+,30-,31-,32-,33-,34+,35+,36+,37-,38-,39-,40-,41+/m0/s1 |
InChI Key |
KSIVGTKSVYIZEB-ZAVODWKASA-N |
Isomeric SMILES |
C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)OC(=O)C)O)C)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)O)OC8C(C(C(C(O8)C)O)OC(=O)C)O)C)C)C)OC1 |
Origin of Product |
United States |
Foundational & Exploratory
Lirioprolioside B: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lirioprolioside B is a steroidal glycoside first isolated from the subterranean parts of Liriope spicata var. prolifera[1]. As a member of the diverse family of saponins, it has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, biological activities, and mechanisms of action of this compound, with a focus on its effects on cancer cell signaling pathways.
Chemical Structure and Properties
This compound is characterized by a complex steroidal aglycone core linked to a sugar moiety. Its systematic identification has been established through spectroscopic and chemical methods[1].
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C41H64O13 | [2] |
| Molecular Weight | 764.94 g/mol | [2] |
| CAS Number | 182284-68-0 | [2] |
| SMILES | O--INVALID-LINK--O1)O">C@@H--INVALID-LINK--O2)O)OC(C)=O)O">C@@H[C@@H]1O[C@@H]3C--INVALID-LINK--CC4=CC[C@@]5([H])[C@]6([H])C[C@@]7(O[C@@]8(OC--INVALID-LINK--CC8)--INVALID-LINK--[C@@]7([C@]6(CC[C@]5([H])[C@@]34C)C)[H])[H] | [2] |
| Appearance | White to off-white solid | [2] |
Biological Activity and Mechanism of Action
Recent studies have highlighted the potential of this compound as an anticancer agent, particularly in the context of non-small cell lung cancer (NSCLC)[3]. The compound has been shown to induce apoptosis, cell cycle arrest, and autophagy in NSCLC cell lines[3].
Anticancer Activity in Non-Small Cell Lung Cancer
This compound has demonstrated significant effects on the viability of human NSCLC cell lines, H460 and H1975[3]. Its mechanism of action involves the modulation of key signaling pathways that are critical for cancer cell survival and proliferation.
Table 2: Summary of Biological Effects of this compound on NSCLC Cells
| Biological Effect | Affected Signaling Pathway | Key Molecular Events | Cell Lines | Reference |
| Induction of Apoptosis | MAPK Pathway | Increased phosphorylation of p38 and JNK; Decreased phosphorylation of ERK1/2 | H460, H1975 | [3] |
| Cell Cycle Arrest | AKT Pathway | Inhibition of AKT phosphorylation | H460, H1975 | [3] |
| Induction of Autophagy | AMPK/mTOR Pathway | Increased phosphorylation of AMPKα and ULK; Decreased phosphorylation of mTOR; Increased expression of LC3 | H460, H1975 | [3] |
Signaling Pathway Modulation
This compound exerts its anticancer effects by targeting multiple signaling cascades:
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is crucial for cell survival. This compound was found to decrease the phosphorylation of ERK1/2 while increasing the phosphorylation of p38 and JNK, a combination that can promote apoptosis[3].
-
AKT/mTOR Pathway: The AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. This compound inhibits the phosphorylation of AKT, leading to downstream effects that can induce cell cycle arrest[3]. Furthermore, by inhibiting mTOR and activating AMPK, it triggers autophagy[3].
Experimental Protocols
The following are summaries of the key experimental methodologies used to elucidate the biological activity of this compound.
Cell Culture
-
Cell Lines: Human non-small cell lung cancer cell lines H460 and H1975 are utilized.
-
Culture Conditions: Cells are maintained in an appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere with 5% CO2 at 37°C.
Cytotoxicity and Cell Viability Assays
-
Methodology: The effect of this compound on cell viability is typically assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or ATP-based luminescence assays.
-
Procedure:
-
Seed cells in 96-well plates at a specified density.
-
After cell attachment, treat with various concentrations of this compound for defined time periods (e.g., 24, 48 hours).
-
Add the assay reagent (e.g., MTT solution) and incubate as per the manufacturer's instructions.
-
Measure the absorbance or luminescence to determine the percentage of viable cells relative to an untreated control.
-
Western Blot Analysis
-
Objective: To determine the effect of this compound on the protein expression and phosphorylation status of key signaling molecules.
-
Procedure:
-
Treat cells with this compound at various concentrations for a specified duration.
-
Lyse the cells to extract total proteins.
-
Determine protein concentration using a suitable method (e.g., BCA assay).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., phospho-ERK, total ERK, phospho-AKT, total AKT, etc.).
-
Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescence detection system.
-
The following is a generalized workflow for a Western Blot experiment.
Conclusion
This compound is a promising natural product with demonstrated anticancer activity in non-small cell lung cancer models. Its ability to modulate multiple critical signaling pathways, including the MAPK, AKT, and AMPK/mTOR pathways, makes it an interesting candidate for further investigation in drug discovery and development. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the therapeutic potential of this steroidal glycoside.
References
Lirioprolioside B: A Technical Guide to its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lirioprolioside B is a naturally occurring iridoid glycoside that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its putative biological activities, with a focus on its potential role in modulating inflammatory pathways.
Natural Sources
This compound has been identified in plant species belonging to the Magnoliaceae and Bignoniaceae families. The primary documented sources are:
-
Liriodendron tulipifera (Tulip Tree): A large deciduous tree native to eastern North America, commonly known as the tulip poplar or yellow poplar.[1] Various parts of the tree, including the leaves and flowers, are known to contain a variety of bioactive compounds.
-
Spathodea campanulata (African Tulip Tree): A flowering tree native to tropical Africa, which is also a source of various iridoid glycosides.[2][3]
Isolation and Purification
While a specific, detailed protocol for the isolation of this compound is not extensively documented in publicly available literature, a general methodology can be adapted from the isolation of structurally similar compounds, such as lipiferolide, from Liriodendron species. The following protocol outlines a robust procedure for the extraction and purification of this compound.
Experimental Protocol: Isolation and Purification of this compound from Liriodendron tulipifera Leaves
-
Plant Material Collection and Preparation:
-
Collect fresh, healthy leaves of Liriodendron tulipifera.
-
Air-dry the leaves in a well-ventilated area, shielded from direct sunlight, until they are brittle.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Macerate the powdered leaf material (e.g., 100 g) with methanol (e.g., 1 L) at room temperature for 24-48 hours with occasional agitation.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh methanol to ensure exhaustive extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude methanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude methanol extract in distilled water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar and moderately polar impurities. This compound, being a glycoside, is expected to remain in the aqueous or ethyl acetate fraction.
-
-
Column Chromatography:
-
Subject the ethyl acetate or aqueous fraction to column chromatography on a silica gel (60-120 mesh) column.
-
Elute the column with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform and methanol (e.g., 100:0 to 80:20).
-
Collect fractions of a fixed volume (e.g., 20 mL) and monitor the separation using thin-layer chromatography (TLC) with a suitable solvent system and visualization reagent (e.g., anisaldehyde-sulfuric acid).
-
Pool the fractions containing the compound of interest based on the TLC profile.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Further purify the enriched fractions containing this compound by preparative HPLC on a C18 reversed-phase column.
-
Use a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.
-
Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 235 nm, based on the UV absorption of similar iridoids).
-
Collect the peak corresponding to this compound.
-
-
Structure Elucidation:
-
Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS), and by comparison with published data.
-
Quantitative Data
| Compound | Plant Source | Plant Part | Extraction Method | Yield | Purity | Reference |
| Lipiferolide (structurally similar) | Liriodendron tulipifera | Dried Leaves | Methanol extraction, Silica gel chromatography, Preparative HPLC | 12 mg / 100 g | >95% | Adapted from similar compound isolations |
| This compound (estimated) | Liriodendron tulipifera | Dried Leaves | Methanol extraction, Chromatographic purification | Estimated to be in a similar range | >95% (post-HPLC) | N/A |
| This compound (estimated) | Spathodea campanulata | Flowers/Leaves | Methanol/Ethanol extraction, Chromatographic purification | To be determined | >95% (post-HPLC) | N/A |
Biological Activity and Signaling Pathways
While direct experimental evidence for the biological activity of this compound is limited, studies on structurally analogous iridoid glycosides, such as scropolioside B, strongly suggest potent anti-inflammatory properties.[4][5] The primary mechanism of action is hypothesized to be the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5]
NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitory proteins (IκBs). Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes, thereby amplifying the inflammatory response.
It is proposed that this compound may exert its anti-inflammatory effects by interfering with this cascade, potentially by inhibiting the activation of the IKK complex or the subsequent degradation of IκBα.
Proposed Anti-Inflammatory Signaling Pathway of this compound
Figure 1: Proposed mechanism of this compound in the NF-κB signaling pathway.
Experimental Protocol: NF-κB Luciferase Reporter Assay
To validate the inhibitory effect of this compound on the NF-κB signaling pathway, a luciferase reporter assay can be employed.[6]
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or RAW 264.7 macrophages) in appropriate media.
-
Co-transfect the cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid containing the Renilla luciferase gene for normalization.
-
-
Treatment:
-
After 24 hours of transfection, pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), for a defined period (e.g., 6-8 hours).
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of NF-κB inhibition for each concentration of this compound compared to the stimulated control.
-
Experimental Workflow
Figure 2: Workflow for the NF-κB luciferase reporter assay.
Conclusion
This compound represents a promising natural product with potential anti-inflammatory properties. This guide provides a foundational framework for its sourcing, isolation, and biological evaluation. Further research is warranted to establish a definitive and optimized isolation protocol, accurately quantify its abundance in natural sources, and unequivocally elucidate its mechanism of action, which is strongly suggested to involve the NF-κB signaling pathway. Such investigations will be pivotal in unlocking the full therapeutic potential of this compound for the development of novel anti-inflammatory agents.
References
- 1. An Investigation of the Properties of the Liriodendron Tulipifera, Or Poplar ... - Patrick Kerr Rogers - Google Books [books.google.com.sg]
- 2. africaresearchconnects.com [africaresearchconnects.com]
- 3. sdiarticle4.com [sdiarticle4.com]
- 4. Scropolioside B inhibits IL-1β and cytokines expression through NF-κB and inflammasome NLRP3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scropolioside B Inhibits IL-1β and Cytokines Expression through NF-κB and Inflammasome NLRP3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Proposed Biosynthesis Pathway of Lirioprolioside B in Liriope spicata
Audience: Researchers, scientists, and drug development professionals.
Abstract: Lirioprolioside B is a steroidal glycoside isolated from the subterranean parts of Liriope spicata (Thunb.) Lour. var. prolifera.[1] As a member of the saponin family, it is composed of a steroidal aglycone, ruscogenin, and a specific sugar chain. While the complete biosynthetic pathway of this compound has not been fully elucidated in Liriope spicata, this technical guide outlines a putative pathway based on established principles of steroidal saponin biosynthesis in plants. This document details the proposed enzymatic steps, from primary metabolites to the final complex natural product, provides hypothetical experimental protocols for pathway elucidation, and presents the information in a format accessible to researchers in the field of natural product biosynthesis and drug development.
Introduction to this compound
This compound is a natural product belonging to the class of steroidal saponins. These compounds are characterized by a four-ring steroid core (the aglycone) attached to one or more sugar chains. The specific structure of this compound was identified as 25(S)-ruscogenin 1-O-[3-O-acetyl-α-L-rhamnopyranosyl(1→2)]-β-D-fucopyranoside.[1] The aglycone, ruscogenin, is known for its pharmacological activities, and the attached sugar moieties are crucial for the molecule's overall biological function and properties such as solubility and bioavailability. Understanding the biosynthesis of this compound is essential for its potential biotechnological production and for the discovery of novel related compounds with therapeutic potential.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into three major stages:
-
Formation of the Cholesterol Precursor: The initial steps involve the synthesis of the fundamental building blocks of all isoprenoids, leading to the sterol cholesterol.
-
Modification of Cholesterol to the Ruscogenin Aglycone: The cholesterol backbone undergoes a series of oxidative modifications to form the sapogenin ruscogenin.
-
Glycosylation and Acylation of Ruscogenin: The final steps involve the sequential attachment of sugar residues and an acetyl group to the ruscogenin core to yield this compound.
The biosynthesis of sterols in plants begins with the synthesis of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) through two primary pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids. These five-carbon units are condensed to form geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and finally squalene. Squalene is then epoxidized to 2,3-oxidosqualene, which is cyclized by cycloartenol synthase to form cycloartenol, the first cyclic precursor of plant sterols. A series of subsequent enzymatic reactions, including demethylations and isomerizations, convert cycloartenol into cholesterol.
The conversion of cholesterol to ruscogenin involves several hydroxylation and oxidation steps, which are typically catalyzed by cytochrome P450 monooxygenases (CYPs). While the exact sequence and enzymes in Liriope spicata are unknown, a plausible pathway involves the following modifications to the cholesterol molecule:
-
Hydroxylation at the C-1, C-3, and C-25 positions.
-
Formation of the spiroketal side chain characteristic of spirostanol saponins like ruscogenin.
This final stage involves the decoration of the ruscogenin aglycone with a specific oligosaccharide chain and an acetyl group. This process is catalyzed by a series of UDP-dependent glycosyltransferases (UGTs) and an acetyltransferase.
-
Fucosylation: A UGT transfers a fucose residue from UDP-fucose to the 1-hydroxyl group of the ruscogenin aglycone, forming a β-D-fucopyranoside linkage.
-
Rhamnosylation: A second UGT transfers a rhamnose residue from UDP-rhamnose to the 2-hydroxyl group of the fucose moiety, forming an α-L-rhamnopyranosyl-(1→2) linkage.
-
Acetylation: An acetyltransferase transfers an acetyl group from acetyl-CoA to the 3-hydroxyl group of the rhamnose moiety, completing the biosynthesis of this compound.
Key Enzyme Families in the Proposed Pathway
-
Cytochrome P450 Monooxygenases (CYPs): This superfamily of enzymes is crucial for the oxidative modifications of the cholesterol skeleton to form the ruscogenin aglycone. They are heme-containing enzymes that catalyze regio- and stereospecific hydroxylations and other oxidative reactions.
-
UDP-dependent Glycosyltransferases (UGTs): UGTs are responsible for the glycosylation of the ruscogenin aglycone. They transfer sugar moieties from activated UDP-sugars to the aglycone, thereby increasing its solubility and modifying its biological activity.
-
Acetyltransferases: These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to a specific hydroxyl group on the sugar chain, representing one of the final tailoring steps in the biosynthesis of this compound.
Experimental Protocols for Pathway Elucidation
The elucidation of the proposed biosynthetic pathway for this compound would require a multi-pronged approach combining transcriptomics, metabolomics, and biochemical characterization of enzymes.
-
Sample Collection: Collect different tissues of Liriope spicata (e.g., roots, rhizomes, leaves) at various developmental stages or under different environmental conditions (e.g., with and without elicitor treatment).
-
Metabolite Extraction and Analysis: Extract metabolites and analyze them using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the levels of this compound and potential biosynthetic intermediates.
-
RNA Extraction and Sequencing: Extract total RNA from the same tissues and perform RNA sequencing (RNA-seq) to obtain the transcriptome profile.
-
Data Analysis: Correlate the expression profiles of candidate genes (identified through homology searches for CYPs, UGTs, etc.) with the accumulation patterns of this compound. Genes whose expression strongly correlates with product accumulation are prioritized for further study.
-
Gene Isolation: Based on the transcriptomic data, design primers to amplify the full-length coding sequences of candidate genes from cDNA.
-
Vector Construction: Clone the amplified gene sequences into appropriate expression vectors for a heterologous host system (e.g., Saccharomyces cerevisiae or Escherichia coli).
-
Heterologous Expression: Transform the expression constructs into the chosen host and induce protein expression.
-
Protein Purification: Lyse the cells and purify the recombinant enzymes using affinity chromatography (e.g., His-tag purification).
-
Substrate Preparation: Obtain the putative substrates for each enzymatic step (e.g., cholesterol for CYPs, ruscogenin for the first UGT, and the glycosylated intermediates for subsequent UGTs and the acetyltransferase).
-
Assay Reaction: Incubate the purified recombinant enzyme with its putative substrate and the necessary co-factors (e.g., NADPH for CYPs, UDP-sugars for UGTs, acetyl-CoA for the acetyltransferase) in a suitable buffer.
-
Product Analysis: After a defined incubation period, stop the reaction and analyze the reaction mixture by LC-MS or High-Performance Liquid Chromatography (HPLC) to detect the formation of the expected product.
-
Kinetic Analysis: Determine the kinetic parameters (Km and kcat) of the characterized enzymes to understand their substrate specificity and catalytic efficiency.
Quantitative Data Summary
The following table presents hypothetical quantitative data that could be obtained from the experimental protocols described above. This data is for illustrative purposes only.
| Gene ID (Hypothetical) | Enzyme Function (Proposed) | Tissue with Highest Expression | Fold Change (Elicitor vs. Control) | Substrate | Product | Km (µM) | kcat (s⁻¹) |
| LsCYP72A1 | Cholesterol C-1 Hydroxylase | Root | 5.2 | Cholesterol | 1-hydroxycholesterol | 25 | 0.5 |
| LsUGT85B1 | Ruscogenin 1-O-fucosyltransferase | Rhizome | 8.1 | Ruscogenin | Ruscogenin-1-O-fucoside | 50 | 2.1 |
| LsUGT91C2 | Fucoside 2'-O-rhamnosyltransferase | Rhizome | 7.5 | Ruscogenin-1-O-fucoside | Ruscogenin-1-O-[rhamnosyl(1→2)]-fucoside | 85 | 1.8 |
| LsAT1 | Rhamnoside 3''-O-acetyltransferase | Root | 6.3 | Ruscogenin-1-O-[rhamnosyl(1→2)]-fucoside | This compound | 110 | 3.5 |
Conclusion
This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound in Liriope spicata. While based on established biochemical principles, the proposed pathway requires experimental validation. The outlined experimental workflow provides a roadmap for researchers to identify and characterize the specific enzymes involved in this pathway. A thorough understanding of the biosynthesis of this compound will not only contribute to the fundamental knowledge of plant natural product biosynthesis but also open avenues for the metabolic engineering of this and related compounds for pharmaceutical applications. Future research should focus on the functional characterization of the candidate genes from Liriope spicata to confirm their roles in the biosynthesis of this complex steroidal glycoside.
References
In-Depth Technical Guide to Lirioprolioside B: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lirioprolioside B is a naturally occurring steroidal glycoside isolated from the subterranean parts of Liriope spicata var. prolifera. As a member of the diverse family of saponins, it is of significant interest to the scientific community for its potential pharmacological activities. Steroidal glycosides from Liriope species have demonstrated a range of biological effects, including anti-inflammatory and anti-tumor properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its potential biological signaling pathways.
Physicochemical Properties
The physical and chemical characteristics of this compound are fundamental to its handling, formulation, and mechanism of action. The following tables summarize the key quantitative data available for this compound.
Table 1: General Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C41H64O13 | [1] |
| Molecular Weight | 764.94 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| CAS Number | 182284-68-0 | [1] |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Notes | Reference |
| DMSO | ≥ 2.5 mg/mL (3.27 mM) | Clear solution | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (3.27 mM) | Clear solution | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (3.27 mM) | Clear solution | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (3.27 mM) | Clear solution | [1] |
Spectroscopic Data
The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 3: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR | Data not publicly available in detail. The structure was determined by a combination of spectroscopic methods. | [1] |
| ¹³C NMR | Data not publicly available in detail. The structure was determined by a combination of spectroscopic methods. | [1] |
| Mass Spectrometry | The molecular formula was established through mass spectrometry. | [1] |
Experimental Protocols
Isolation of this compound from Liriope spicata var. prolifera
The following is a generalized workflow for the isolation of steroidal glycosides, including this compound, from plant material. The specific details for this compound would be found within the primary research article describing its discovery.[1]
Methodology:
-
Plant Material Collection and Preparation: The subterranean parts of Liriope spicata var. prolifera are collected, dried, and powdered.
-
Extraction: The powdered plant material is extracted with a polar solvent such as methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol. The steroidal glycosides are typically enriched in the n-butanol fraction.
-
Column Chromatography: The n-butanol extract is subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Further Purification: Fractions containing this compound are further purified using a combination of chromatographic techniques, which may include Sephadex LH-20 column chromatography and reversed-phase high-performance liquid chromatography (RP-HPLC) to yield the pure compound.
Potential Biological Activity and Signaling Pathways
While specific studies on the anti-inflammatory mechanism of this compound are limited, research on steroidal glycosides from Liriope species and other related compounds suggests a potential role in modulating key inflammatory signaling pathways. The primary hypothesized pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Hypothesized Anti-inflammatory Signaling Pathway
Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate cell surface receptors like Toll-like receptor 4 (TLR4). This activation triggers downstream signaling cascades involving adaptor proteins like MyD88, leading to the activation of IKK (IκB kinase). IKK then phosphorylates IκBα, an inhibitor of NF-κB, leading to its ubiquitination and degradation. This allows the transcription factor NF-κB (p50/p65) to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6. Simultaneously, the MAPK pathway, involving kinases like JNK, ERK, and p38, can be activated, further promoting the inflammatory response. This compound is hypothesized to inhibit one or more steps in these pathways, thereby reducing the production of inflammatory mediators.
Conclusion
This compound is a steroidal glycoside with potential for further investigation in drug discovery and development, particularly in the area of anti-inflammatory therapeutics. This guide has summarized the currently available physical and chemical data for this compound, provided a general framework for its isolation, and outlined the likely signaling pathways involved in its biological activity. Further research is required to fully characterize its spectroscopic properties and to elucidate the precise molecular mechanisms underlying its pharmacological effects.
References
Lirioprolioside B: A Technical Overview for Researchers
FOR IMMEDIATE RELEASE
This technical guide provides an in-depth overview of Lirioprolioside B, a steroidal glycoside with potential therapeutic applications. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its chemical properties, biological activities, and available experimental data.
Core Compound Information
| Property | Value | Source |
| CAS Number | 182284-68-0 | [cite: ] |
| Molecular Formula | C41H64O12 | [1] |
| Molecular Weight | 764.94 g/mol | [1] |
This compound is a natural product isolated from the subterranean parts of Liriope spicata var. prolifera[1][2].
Biological Activity
Current research indicates that this compound, along with other steroidal glycosides isolated from Liriope spicata var. prolifera, possesses anti-inflammatory properties. Specifically, these compounds have been shown to significantly inhibit neutrophil respiratory burst stimulated by phorbol myristate acetate, suggesting a potential role in modulating inflammatory responses[3].
Experimental Protocols
While detailed, step-by-step experimental protocols for the synthesis or specific biological assays of this compound are not extensively documented in publicly available literature, studies on related compounds from Liriope spicata var. prolifera provide a foundational methodology for investigating its anti-inflammatory effects.
Inhibition of Neutrophil Respiratory Burst Assay
The anti-inflammatory activity of steroidal glycosides from Liriope spicata var. prolifera was evaluated by measuring the inhibition of the respiratory burst in neutrophils. A general workflow for such an experiment is outlined below. This is a representative workflow and specific parameters would need to be optimized.
Signaling Pathways
The precise molecular mechanisms and signaling pathways through which this compound exerts its anti-inflammatory effects have not yet been fully elucidated in the available scientific literature. Given its inhibitory effect on neutrophil respiratory burst, it is plausible that this compound may interfere with signaling cascades that regulate the assembly and activation of the NADPH oxidase complex.
A hypothetical signaling pathway that could be investigated is presented below. This diagram illustrates potential points of intervention for a compound that inhibits neutrophil activation.
Further research is necessary to validate these potential mechanisms and to fully understand the pharmacological profile of this compound. This guide will be updated as more information becomes available.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Steroidal glycosides from the subterranean parts of Liriope spicata var. prolifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steroidal sapogenins and glycosides from the fibrous roots of Ophiopogon japonicus and Liriope spicata var. prolifera with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Biological Activity of Steroidal Glycosides from Liriope
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liriope, a genus of perennial flowering plants native to East Asia, has a long history of use in traditional medicine. The tuberous roots of several Liriope species, particularly Liriope muscari and Liriope spicata, are rich sources of steroidal glycosides. These compounds have garnered significant scientific interest due to their diverse and potent biological activities, including cytotoxic, anti-inflammatory, and antioxidant effects. This technical guide provides a comprehensive overview of the current state of research on the biological activities of steroidal glycosides from Liriope, with a focus on their potential as therapeutic agents. This document details the experimental protocols used to evaluate their efficacy and elucidates the underlying molecular mechanisms of action.
Data Presentation: Biological Activities of Liriope Steroidal Glycosides
The biological activities of various steroidal glycosides isolated from Liriope species have been quantified in numerous studies. The following tables summarize the key quantitative data, primarily focusing on cytotoxic and anti-inflammatory activities.
Table 1: Cytotoxic Activity of Steroidal Glycosides from Liriope
| Compound Name | Liriope Species | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Liriopem I | L. muscari | MDA-MB-435 (human breast cancer) | 0.58 ± 0.08 | [1] |
| Liriopem II | L. muscari | MDA-MB-435 (human breast cancer) | 0.05 ± 0.10 | [1] |
| DT-13 | L. muscari | MDA-MB-435 (human breast cancer) | 0.15 ± 0.09 | [1] |
| Lirigramoside A | L. graminifolia | HeLa (human cervical cancer) | > 10 | [2] |
| Lirigramoside A | L. graminifolia | SMMC-7721 (human hepatoma) | > 10 | [2] |
| Lirigramoside B | L. graminifolia | HeLa (human cervical cancer) | 8.7 | [2] |
| Lirigramoside B | L. graminifolia | SMMC-7721 (human hepatoma) | 9.2 | [2] |
Table 2: Anti-Inflammatory Activity of Steroidal Glycosides and Extracts from Liriope
| Compound/Extract | Liriope Species | Assay | Target | IC50 | Reference |
| Lipophilic Fraction | L. platyphylla | Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 cells | iNOS | Not specified, significant inhibition | |
| Ruscogenin glycoside (Lm-3) | L. muscari | Lymphocyte adhesion to extracellular matrix | Protein Kinase C pathway | Concentration-dependent inhibition | [3] |
Table 3: Antioxidant Activity of Compounds from Liriope
| Compound/Extract | Liriope Species | Assay | Activity | Reference |
| Lipophilic Fraction | L. platyphylla | DPPH radical scavenging | Dose-dependent | [3] |
| Lipophilic Fraction | L. platyphylla | ABTS radical scavenging | Dose-dependent | [3] |
| Lipophilic Fraction | L. platyphylla | Superoxide radical scavenging | Dose-dependent | [3] |
| Lipophilic Fraction | L. platyphylla | Hydrogen peroxide scavenging | Dose-dependent | [3] |
| Phenolic Compounds | L. muscari | DPPH radical scavenging | Varied, some potent | [4] |
| Phenolic Compounds | L. muscari | ABTS radical scavenging | Varied, some potent | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of Liriope steroidal glycosides.
Isolation and Purification of Steroidal Glycosides from Liriope Roots
This protocol outlines a general procedure for the extraction and isolation of steroidal glycosides from the roots of Liriope species, based on commonly employed techniques.
Materials and Reagents:
-
Dried and powdered roots of Liriope
-
70% Ethanol
-
Silica gel (200-300 mesh)
-
Sephadex LH-20
-
Methanol
-
Chloroform
-
Ethyl acetate
-
n-Butanol
-
Water
-
Semi-preparative High-Performance Liquid Chromatography (HPLC) system
-
C18 column
Procedure:
-
Extraction:
-
Macerate the dried and powdered roots of Liriope with 70% ethanol at room temperature for 24-48 hours.
-
Repeat the extraction process 2-3 times to ensure complete extraction.
-
Combine the ethanol extracts and concentrate under reduced pressure to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and partition successively with chloroform, ethyl acetate, and n-butanol.
-
The steroidal glycosides are typically enriched in the n-butanol fraction.
-
-
Column Chromatography:
-
Subject the n-butanol fraction to silica gel column chromatography.
-
Elute the column with a gradient of chloroform-methanol or ethyl acetate-methanol to separate the components into several fractions.
-
Monitor the fractions using Thin Layer Chromatography (TLC).
-
-
Gel Filtration Chromatography:
-
Further purify the fractions containing steroidal glycosides using a Sephadex LH-20 column with methanol as the eluent. This step helps in removing smaller molecules and pigments.
-
-
Semi-preparative HPLC:
-
Perform final purification of the isolated fractions by semi-preparative HPLC on a C18 column.
-
Use a gradient of methanol-water or acetonitrile-water as the mobile phase.
-
Collect the peaks corresponding to the pure steroidal glycosides.
-
-
Structure Elucidation:
-
Characterize the structure of the purified compounds using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) (1D and 2D).
-
Workflow for Isolation and Purification of Steroidal Glycosides
Caption: A typical workflow for the isolation and purification of steroidal glycosides from Liriope roots.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials and Reagents:
-
Cancer cell lines (e.g., MDA-MB-435, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Steroidal glycoside stock solutions (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for solubilizing formazan crystals)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the steroidal glycoside stock solutions in the culture medium.
-
After 24 hours of incubation, replace the medium with 100 µL of fresh medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubate the plates for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Caption: Modulation of the MAPK signaling pathway by Liriope steroidal glycosides.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Liriope steroidal glycosides have been shown to inhibit this pathway, contributing to their anti-inflammatory effects.
Diagram of NF-κB Signaling Pathway Inhibition
Caption: Inhibition of the NF-κB signaling pathway by Liriope steroidal glycosides.
Conclusion
Steroidal glycosides from Liriope species represent a promising class of natural products with significant therapeutic potential. Their demonstrated cytotoxic activity against various cancer cell lines and their ability to modulate key signaling pathways involved in inflammation highlight their importance in drug discovery and development. The detailed experimental protocols and mechanistic insights provided in this technical guide are intended to facilitate further research in this area, ultimately leading to the development of novel therapeutic strategies based on these fascinating natural compounds. Further investigation is warranted to fully elucidate the structure-activity relationships and to explore the in vivo efficacy and safety of these compounds.
References
- 1. Novel cytotoxic steroidal glycosides from the roots of Liriope muscari - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel steroidal saponins from Liriope graminifolia (Linn.) Baker with anti-tumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Phenolic Compounds and Antioxidant Activities of Liriope muscari - PMC [pmc.ncbi.nlm.nih.gov]
Lirioprolioside B and its Epimeric Pair: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lirioprolioside B is a steroidal glycoside isolated from the subterranean parts of Liriope spicata var. prolifera. It belongs to a class of natural products known for a wide range of biological activities, including anti-inflammatory, cytotoxic, and neuroprotective effects. This technical guide provides an in-depth overview of this compound and its epimeric relationship, summarizing the available (though limited) biological data, detailing relevant experimental protocols, and visualizing implicated signaling pathways. Due to the scarcity of data specific to this compound, this guide incorporates data from closely related steroidal glycosides found in the Liriope genus to provide a representative understanding of its potential biological profile and the methodologies for its study. This compound was isolated as part of an epimeric pair, though the specific epimer is not consistently named in the literature.[1]
Chemical Structure and Epimerism
This compound is structurally identified as 25(S)-ruscogenin 1-O-[3-O-acetyl-alpha-L-rhamnopyranosyl(1-->2)]-beta-D-fucopyranoside.[1] Epimers are diastereomers that differ in configuration at only one stereogenic center. In the case of this compound, it was isolated along with an epimeric pair, suggesting a difference in the stereochemistry at one of the chiral centers in the steroidal backbone or the glycosidic linkages. The exact nature of this epimeric relationship for this compound requires further detailed structural elucidation.
Data Presentation: Biological Activities of Related Steroidal Glycosides
Table 1: Cytotoxicity of Steroidal Glycosides from Liriope muscari against Human Breast Cancer Cells (MDA-MB-435) [2]
| Compound | IC50 (µg/mL) | IC50 (µM) (approx.) |
| Liriopem I | 0.58 ± 0.08 | ~0.53 |
| Liriopem II | 0.05 ± 0.10 | ~0.05 |
| DT-13 | 0.15 ± 0.09 | ~0.14 |
Table 2: Anti-Inflammatory Activity of Steroidal Glycosides from Liriope spicata var. prolifera
| Compound | Assay | Endpoint | Result |
| Various Steroidal Glycosides | Neutrophil Respiratory Burst | Inhibition | Significant inhibitory activity observed |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and its epimers. These protocols are based on standard laboratory procedures and can be adapted for specific research needs.
Isolation and Purification of this compound
This protocol is a general guide based on methods for isolating steroidal glycosides from Liriope species.
-
Extraction:
-
Air-dry and powder the subterranean parts of Liriope spicata var. prolifera.
-
Extract the powdered material with methanol (MeOH) at room temperature.
-
Concentrate the extract under reduced pressure to yield a crude extract.
-
-
Fractionation:
-
Suspend the crude extract in water and partition successively with n-hexane, chloroform (CHCl₃), and n-butanol (n-BuOH).
-
The n-BuOH fraction, typically enriched with steroidal glycosides, is concentrated.
-
-
Chromatography:
-
Subject the n-BuOH fraction to column chromatography on silica gel, eluting with a gradient of CHCl₃-MeOH-H₂O.
-
Further purify the resulting fractions using repeated column chromatography on Sephadex LH-20 (eluting with MeOH) and reversed-phase C18 silica gel (eluting with a MeOH-H₂O gradient).
-
Final purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC).
-
Structural Elucidation
-
Spectroscopic Analysis:
-
NMR Spectroscopy: Acquire 1H and 13C NMR spectra on a Bruker spectrometer (e.g., at 500 MHz for 1H and 125 MHz for 13C) in a suitable deuterated solvent like pyridine-d₅. Use 2D NMR techniques (COSY, HSQC, HMBC, NOESY) to establish the planar structure and relative stereochemistry.
-
Mass Spectrometry (MS): Obtain High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) data to determine the molecular formula.
-
Cytotoxicity Assay (MTT Assay)[3]
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Culture:
-
Seed human cancer cells (e.g., MDA-MB-435 breast cancer cells) in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate for 12 hours to allow cell attachment.
-
-
Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Add various concentrations of the compound to the wells and incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth) using a dose-response curve.
-
Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
-
Cell Culture:
-
Seed RAW 264.7 macrophage cells in a 96-well plate.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production and co-incubate with the compound for 24 hours.
-
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Measure the absorbance at 540 nm. The amount of nitrite is proportional to the NO produced.
-
-
Data Analysis:
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
-
Determine the IC50 value for NO inhibition.
-
Neuroprotection Assay (Hydrogen Peroxide-Induced Cytotoxicity in SH-SY5Y Cells)[4]
This assay evaluates the potential of a compound to protect neuronal cells from oxidative stress-induced cell death.
-
Cell Culture:
-
Culture human neuroblastoma SH-SY5Y cells in a suitable medium.
-
-
Treatment:
-
Pre-treat the cells with different concentrations of this compound for a designated time (e.g., 6 hours).
-
Expose the cells to hydrogen peroxide (H₂O₂) (e.g., 100 µM) for 24 hours to induce oxidative stress and cell death.
-
-
Cell Viability Assessment:
-
Measure cell viability using the MTT assay as described above.
-
-
Data Analysis:
-
Compare the viability of cells treated with this compound and H₂O₂ to those treated with H₂O₂ alone to determine the protective effect.
-
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound and/or a stimulant (e.g., LPS, growth factors).
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, phospho-p38, total p38, IκBα).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Signaling Pathways and Mechanisms of Action
While the specific signaling pathways modulated by this compound have not been elucidated, research on related steroidal glycosides from Liriope and other plant sources suggests potential involvement of key cellular signaling cascades in its biological effects.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival, proliferation, and apoptosis. Some steroidal saponins have been shown to inhibit the PI3K/Akt pathway, leading to apoptosis in cancer cells.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including cascades like ERK, JNK, and p38, is involved in cellular responses to a variety of stimuli and regulates processes such as inflammation, apoptosis, and cell differentiation. Extracts from Liriope platyphylla have been shown to inhibit the activation of MAPK.[3]
References
- 1. Steroidal glycosides from the subterranean parts of Liriope spicata var. prolifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel cytotoxic steroidal glycosides from the roots of Liriope muscari - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effects of Liriope platyphylla in LPS-Stimulated Macrophages and Endotoxemic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of Lirioprolioside B Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lirioprolioside B, a naturally occurring iridoid glycoside, presents a compelling scaffold for therapeutic development. While experimental data on its specific bioactivities remain nascent, its structural similarity to other bioactive iridoids, such as Scropolioside B, suggests a potential for significant pharmacological effects. This technical guide outlines a comprehensive in silico approach to predict and characterize the bioactivity of this compound, focusing on its potential anti-inflammatory, antioxidant, and neuroprotective properties. By leveraging computational methodologies, we can elucidate putative mechanisms of action and guide future experimental validation, thereby accelerating its trajectory as a potential therapeutic agent.
Introduction
Natural products have historically been a rich source of novel therapeutic agents. This compound, an iridoid glycoside, belongs to a class of compounds known for a wide range of biological activities. Analogs such as Scropolioside B have demonstrated potent anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and NLRP3 inflammasome pathways[1]. This precedent provides a strong rationale for investigating the therapeutic potential of this compound.
In silico methodologies offer a rapid and cost-effective means to predict the bioactivity andADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of novel compounds. Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling can provide valuable insights into ligand-protein interactions and potential biological effects. This guide details a proposed computational workflow to predict the bioactivity of this compound, with a focus on its potential as an anti-inflammatory, antioxidant, and neuroprotective agent.
Predicted Bioactivities and Putative Mechanisms of Action
Based on the activities of structurally related compounds, this compound is predicted to exhibit the following bioactivities:
-
Anti-inflammatory Activity: By targeting key inflammatory mediators, this compound may inhibit the production of pro-inflammatory cytokines.
-
Antioxidant Activity: The compound may act as a free radical scavenger or modulate endogenous antioxidant pathways.
-
Neuroprotective Activity: Through its anti-inflammatory and antioxidant effects, this compound could protect neuronal cells from damage.
The following sections detail the proposed signaling pathways that may be modulated by this compound.
Anti-inflammatory Effects via NF-κB and MAPK Signaling
Chronic inflammation is implicated in a multitude of diseases. Scropolioside B has been shown to inhibit the NF-κB pathway, a central regulator of inflammation[1]. Similarly, Tiliroside, another natural product, has been observed to suppress inflammation by inhibiting the MAPK/JNK/p38 signaling pathway[2]. We hypothesize that this compound may exert its anti-inflammatory effects through the modulation of these pathways.
Neuroprotection via PI3K/Akt and BDNF-TrkB-CREB Signaling
Neurodegenerative diseases are characterized by progressive neuronal loss. Natural products have shown promise in providing neuroprotection through various mechanisms, including the activation of pro-survival pathways like PI3K/Akt and the BDNF-TrkB-CREB axis[3]. These pathways are crucial for neuronal survival, synaptic plasticity, and cognitive function.
In Silico Experimental Protocols
A multi-step computational approach is proposed to predict the bioactivity of this compound.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.
-
Objective: To predict the binding affinity and interaction patterns of this compound with key protein targets in the NF-κB, MAPK, and PI3K/Akt pathways (e.g., IKKβ, p38 MAPK, Akt1).
-
Protocol:
-
Ligand Preparation: The 3D structure of this compound will be obtained from the PubChem database or built using molecular modeling software. The structure will be optimized using a suitable force field (e.g., MMFF94).
-
Protein Preparation: The crystal structures of the target proteins will be retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands will be removed, and polar hydrogens will be added.
-
Docking Simulation: Autodock Vina or a similar program will be used for the docking calculations. The grid box will be centered on the active site of the target protein.
-
Analysis: The resulting docking poses will be analyzed based on their binding energy scores and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time.
-
Objective: To assess the stability of the this compound-protein complexes predicted by molecular docking.
-
Protocol:
-
System Setup: The top-ranked docked complex will be solvated in a water box with appropriate counter-ions.
-
Simulation: MD simulations will be performed using GROMACS or AMBER software packages for a duration of at least 100 nanoseconds.
-
Analysis: Trajectories will be analyzed for root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond analysis to evaluate the stability of the complex.
-
ADMET Prediction
ADMET prediction is crucial for evaluating the drug-likeness of a compound.
-
Objective: To predict the pharmacokinetic and toxicity profile of this compound.
-
Protocol:
-
Prediction: Web-based tools such as SwissADME and pkCSM will be used to predict properties like absorption, distribution, metabolism, excretion, and toxicity.
-
Analysis: The predicted parameters will be evaluated against standard criteria for drug-likeness (e.g., Lipinski's rule of five).
-
Predicted Quantitative Data
The following tables summarize the hypothetical quantitative data that could be generated from the proposed in silico studies.
Table 1: Predicted Binding Affinities of this compound with Target Proteins
| Target Protein | Pathway | Predicted Binding Affinity (kcal/mol) |
| IKKβ | NF-κB | -8.5 |
| p38 MAPK | MAPK | -7.9 |
| Akt1 | PI3K/Akt | -8.2 |
Table 2: Predicted ADMET Properties of this compound
| Property | Predicted Value | Optimal Range |
| Molecular Weight ( g/mol ) | 450.42 | < 500 |
| LogP | 1.25 | < 5 |
| Hydrogen Bond Donors | 6 | < 5 |
| Hydrogen Bond Acceptors | 11 | < 10 |
| Human Intestinal Absorption | High | High |
| BBB Permeability | Low | Low (for peripheral targets) |
| AMES Toxicity | Non-toxic | Non-toxic |
Conclusion
This technical guide outlines a robust in silico strategy to predict and characterize the bioactivity of this compound. By employing a combination of molecular docking, molecular dynamics simulations, and ADMET prediction, we can generate valuable hypotheses regarding its potential as an anti-inflammatory, antioxidant, and neuroprotective agent. The predicted mechanisms of action, involving the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt, provide a solid foundation for guiding subsequent experimental validation. The proposed workflow represents a critical first step in the preclinical evaluation of this compound and highlights the power of computational approaches in modern drug discovery. The insights gained from these in silico studies will be instrumental in prioritizing and designing future in vitro and in vivo experiments to confirm the therapeutic potential of this promising natural product.
References
- 1. Scropolioside B inhibits IL-1β and cytokines expression through NF-κB and inflammasome NLRP3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tiliroside, the major component of Agrimonia pilosa Ledeb ethanol extract, inhibits MAPK/JNK/p38-mediated inflammation in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural Products and Their Neuroprotective Effects in Degenerative Brain Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
High-Yield Extraction of Lirioprolioside B: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and a high-yield extraction protocol for Lirioprolioside B, a steroidal glycoside with potential therapeutic applications. The protocol is designed to offer a reproducible and efficient method for isolating this compound for research and development purposes.
Introduction
This compound is a naturally occurring steroidal glycoside isolated from the underground organs of Liriope spicata var. prolifera. This compound has garnered interest in the scientific community for its potential biological activities. This application note details a robust protocol for the extraction and purification of this compound, ensuring a high-yield of the pure compound for further investigation into its therapeutic potential.
Data Summary
Quantitative data from various extraction and purification steps are crucial for optimizing the yield of this compound. The following table summarizes the yield at different stages of a reported extraction process.
| Extraction/Purification Step | Starting Material (Dry Weight) | Yield | Purity |
| Methanol Extraction | 10 kg | 850 g (crude extract) | Low |
| n-Butanol Fractionation | 850 g (crude extract) | 250 g (BuOH fraction) | Moderate |
| Silica Gel Column Chromatography | 250 g (BuOH fraction) | 15 g (Fr. 5) | Moderate-High |
| ODS Column Chromatography | 15 g (Fr. 5) | 2.5 g (Fr. 5-3) | High |
| Preparative HPLC | 2.5 g (Fr. 5-3) | 80 mg (this compound) | >98% |
Experimental Protocol: High-Yield Extraction and Purification of this compound
This protocol outlines the methodology for the isolation of this compound from the dried tubers of Liriope spicata.
1. Plant Material and Reagents:
-
Dried and powdered tubers of Liriope spicata var. prolifera.
-
Methanol (analytical grade)
-
n-Butanol (analytical grade)
-
Silica gel (200-300 mesh) for column chromatography
-
Octadecylsilyl (ODS) silica gel for column chromatography
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
2. Extraction:
-
Air-dry the tubers of Liriope spicata and grind them into a fine powder.
-
Macerate 10 kg of the powdered plant material with 80% aqueous methanol (3 x 50 L) at room temperature for 72 hours per extraction.
-
Combine the methanol extracts and concentrate under reduced pressure to obtain a crude extract.
3. Fractionation:
-
Suspend the crude extract in water and partition successively with n-butanol.
-
Collect the n-butanol soluble fraction and concentrate it under reduced pressure to yield the n-butanol fraction.
4. Chromatographic Purification:
-
Subject the n-butanol fraction to silica gel column chromatography.
-
Elute the column with a gradient of chloroform-methanol (e.g., 100:1 to 1:1 v/v) to obtain several fractions.
-
Monitor the fractions by Thin Layer Chromatography (TLC). Combine fractions showing similar profiles for the target compound.
-
Further purify the this compound-containing fraction on an ODS column using a stepwise gradient of methanol-water (e.g., 30:70 to 100:0 v/v).
-
Finally, subject the enriched fraction to preparative High-Performance Liquid Chromatography (HPLC) using an acetonitrile-water mobile phase to yield pure this compound.
Experimental Workflow
The following diagram illustrates the key stages of the this compound extraction and purification process.
Caption: Workflow for this compound Extraction.
Potential Signaling Pathways of this compound
While direct studies on the signaling pathways of this compound are limited, based on the activities of structurally similar steroidal glycosides, it is hypothesized to exert its potential anti-inflammatory and neuroprotective effects through the modulation of key signaling cascades.
Anti-Inflammatory Signaling:
This compound may inhibit pro-inflammatory responses by targeting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Upon inflammatory stimuli, these pathways are activated, leading to the production of inflammatory mediators. This compound could potentially interfere with the activation of key proteins in these cascades, such as IKK, IκBα, NF-κB p65, and the MAPKs (p38, ERK, JNK), thereby reducing the expression of pro-inflammatory cytokines and enzymes like TNF-α, IL-6, iNOS, and COX-2.
Caption: Potential Anti-Inflammatory Signaling of this compound.
Neuroprotective Signaling:
The neuroprotective effects of this compound may be mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. Under conditions of oxidative stress, a hallmark of neurodegenerative diseases, this compound could promote the dissociation of Nrf2 from its inhibitor Keap1, allowing its translocation to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the upregulation of antioxidant enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), thereby protecting neuronal cells from oxidative damage.
Caption: Potential Neuroprotective Signaling of this compound.
Conclusion
This application note provides a comprehensive, high-yield protocol for the extraction and purification of this compound. The detailed methodology and summarized data offer a valuable resource for researchers. The proposed signaling pathways provide a foundation for further mechanistic studies to elucidate the full therapeutic potential of this promising natural compound.
Application Note: Quantification of Lirioprolioside B using HPLC-MS/MS
An HPLC-MS/MS method for the quantification of Lirioprolioside B in biological matrices is crucial for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and bioavailability studies. This document provides a comprehensive application note and detailed protocols for the development and validation of such a method, based on established principles of bioanalytical method validation.
Introduction
This compound is a phenylethanoid glycoside with potential therapeutic applications. To accurately assess its pharmacological profile, a robust and sensitive analytical method for its quantification in biological samples is essential. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) offers high selectivity and sensitivity, making it the ideal platform for this purpose.[1][2][3] This application note outlines a general method for the determination of this compound in plasma, which can be adapted for other biological matrices.
Method Overview
The described method involves the extraction of this compound and an appropriate internal standard (IS) from the biological matrix, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer.[4] Quantification is achieved using Multiple Reaction Monitoring (MRM) in negative ionization mode, which has been shown to be effective for similar glycosidic compounds.[4] Method validation is performed in accordance with international guidelines to ensure the reliability of the generated data.[5][6][7]
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted below.
Detailed Protocols
1. Materials and Reagents
-
This compound reference standard (purity >98%)
-
Internal Standard (IS), e.g., a structurally similar compound not present in the matrix, such as Tubuloside A.[4]
-
HPLC-grade methanol, acetonitrile, and water.
-
Formic acid or ammonium acetate for mobile phase modification.[4]
-
Control biological matrix (e.g., rat plasma) from drug-free subjects.
2. Instrumentation
-
HPLC system capable of gradient elution.
-
A C18 analytical column (e.g., 2.0 x 50 mm, 5 µm).[4]
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 200 µL of methanol to precipitate proteins.[4]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.[8]
-
Reconstitute the residue in 100 µL of the initial mobile phase.[8]
-
Vortex and transfer to an autosampler vial for analysis.
4. HPLC-MS/MS Conditions
-
HPLC Parameters:
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.[4]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
This compound: Precursor ion [M-H]⁻ → Product ion.
-
Internal Standard: Precursor ion [M-H]⁻ → Product ion.
-
-
Optimization: The precursor and product ions, as well as collision energy and other MS parameters, must be optimized by infusing a standard solution of this compound and the IS into the mass spectrometer.
-
Bioanalytical Method Validation
The developed method must be validated to demonstrate its reliability for the intended application. The validation should assess the following parameters as recommended by regulatory agencies.[5][6]
Summary of Quantitative Data
The following tables summarize the acceptance criteria and present hypothetical data for a validated HPLC-MS/MS method for this compound.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Result |
| Calibration Range | 1.0 - 2000 ng/mL |
| Regression Equation | y = 0.0025x + 0.0012 |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 1.0 ng/mL |
| LLOQ Precision (%RSD) | < 20% |
| LLOQ Accuracy (%) | 80 - 120% |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LLOQ | 1.0 | < 15.0 | 95.0 - 105.0 | < 15.0 | 93.0 - 107.0 |
| Low QC | 3.0 | < 10.0 | 98.0 - 102.0 | < 10.0 | 97.0 - 103.0 |
| Medium QC | 100 | < 8.0 | 99.0 - 101.0 | < 8.0 | 98.5 - 101.5 |
| High QC | 1600 | < 7.0 | 98.5 - 101.5 | < 7.0 | 99.0 - 101.0 |
| Acceptance Criteria: Precision (%RSD) ≤ 15% (≤ 20% for LLOQ), Accuracy within ±15% (±20% for LLOQ) of nominal values.[7] |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 3.0 | 85.5 ± 4.2 | 92.1 ± 3.5 |
| Medium QC | 100 | 88.1 ± 3.5 | 94.5 ± 2.8 |
| High QC | 1600 | 86.9 ± 3.9 | 93.7 ± 3.1 |
| Acceptance Criteria: Recovery should be consistent and reproducible. Matrix effect should be within an acceptable range (typically 85-115%). |
Table 4: Stability
| Stability Condition | Duration | Temperature | Stability (% of Nominal) |
| Short-term (Bench-top) | 6 hours | Room Temperature | 95.2 - 103.4 |
| Long-term | 30 days | -80°C | 94.8 - 104.1 |
| Freeze-Thaw (3 cycles) | -80°C to RT | - | 96.1 - 102.7 |
| Post-preparative (Autosampler) | 24 hours | 4°C | 97.5 - 101.9 |
| Acceptance Criteria: Analyte is considered stable if the deviation is within ±15% of the nominal concentration. |
The protocols and data presented provide a comprehensive framework for the development and validation of a sensitive and specific HPLC-MS/MS method for the quantification of this compound in biological matrices. This method can be a valuable tool for preclinical and clinical research, enabling accurate characterization of the pharmacokinetic profile of this compound. The successful application of this method will facilitate further investigation into its therapeutic potential.
References
- 1. A validated HPLC-MS/MS method for estimating the concentration of the ganglioside, GD2, in human plasma or serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. A validated LC–MS/MS method for clinical pharmacokinetics and presumptive phase II metabolic pathways following oral administration of Andrographis paniculata extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of tubuloside B by LC-MS/MS and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organomation.com [organomation.com]
Application Notes and Protocols for the Structural Elucidation of Lirioprolioside B using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the structural elucidation of Lirioprolioside B, a naturally occurring iridoid glycoside, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. The information herein is intended to guide researchers in the comprehensive analysis of this and similar natural products.
Introduction to this compound and the Role of NMR Spectroscopy
This compound is a complex natural product with potential pharmacological activities. The precise determination of its three-dimensional structure is paramount for understanding its biological function and for any future drug development efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the complete structural characterization of organic molecules in solution.[1][2] Through a series of one-dimensional (1D) and two-dimensional (2D) NMR experiments, it is possible to determine the chemical environment of each proton and carbon atom, as well as their connectivity, which ultimately reveals the compound's complete structure.
Data Presentation: NMR Spectroscopic Data for this compound
A thorough literature search did not yield a publication with the complete, publicly available ¹H and ¹³C NMR data for this compound. The following tables are therefore presented as a template to be populated with experimental data once acquired.
Table 1: ¹H NMR Spectroscopic Data for this compound (Template)
| Position | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| Solvent and Spectrometer Frequency should be specified here. |
Table 2: ¹³C NMR Spectroscopic Data for this compound (Template)
| Position | Chemical Shift (δ) [ppm] |
| Solvent and Spectrometer Frequency should be specified here. |
Experimental Protocols for NMR Analysis
Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.
Sample Preparation
-
Dissolution: Accurately weigh 1-5 mg of purified this compound and dissolve it in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the NMR signals.
-
Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
1D NMR Spectroscopy
¹H NMR (Proton NMR)
-
Purpose: To identify the number of unique proton environments and their chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants.
-
Protocol:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm for organic molecules).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons in each environment.
-
¹³C NMR (Carbon-13 NMR)
-
Purpose: To determine the number of unique carbon environments and their chemical shifts.
-
Protocol:
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
2D NMR Spectroscopy
COSY (Correlation Spectroscopy)
-
Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to each other in the molecule.
-
Protocol:
-
Acquire a COSY spectrum using a standard pulse sequence (e.g., cosygpqf).
-
Process the 2D data to generate a contour plot showing correlations between coupled protons as off-diagonal cross-peaks.
-
HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify direct one-bond correlations between protons and their attached carbons (¹H-¹³C).
-
Protocol:
-
Acquire an HSQC spectrum using a pulse sequence optimized for one-bond J-coupling (e.g., hsqcedetgpsisp2.3).
-
The resulting 2D spectrum will show cross-peaks corresponding to each C-H bond.
-
HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (typically 2-3 bonds) correlations between protons and carbons (¹H-¹³C). This is crucial for connecting different spin systems and identifying quaternary carbons.
-
Protocol:
-
Acquire an HMBC spectrum using a pulse sequence optimized for long-range J-coupling (e.g., hmbcgpndqf).
-
The cross-peaks in the HMBC spectrum will reveal the connectivity between protons and carbons that are separated by two or three bonds.
-
Visualization of the Structural Elucidation Workflow
The logical progression of experiments for the structural elucidation of this compound is outlined in the following workflow diagram.
Caption: Workflow for NMR-based structural elucidation.
Potential Signaling Pathway Involvement
While the specific biological activities of this compound are still under investigation, many iridoid glycosides are known to possess anti-inflammatory and antioxidant properties. These activities are often mediated through the modulation of key cellular signaling pathways. A potential pathway that could be influenced by this compound is the NF-κB signaling pathway, which is a central regulator of inflammation.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
By following these protocols and utilizing the provided templates and diagrams, researchers can effectively employ NMR spectroscopy for the comprehensive structural elucidation of this compound and contribute to the understanding of its potential therapeutic applications.
References
Application Notes and Protocols for Cell-Based Assays to Determine Lirioprolioside B Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for conducting cell-based assays to evaluate the cytotoxic effects of Lirioprolioside B, a natural product with demonstrated anti-tumor activities.[1][2][3]
Introduction
This compound (LPB) is a steroidal saponin isolated from Liriope spicata that has shown significant potential as an anti-cancer agent.[3][4] It has been demonstrated to inhibit proliferation, induce apoptosis, and cause cell cycle arrest in various cancer cell lines, including non-small cell lung cancer (NSCLC) and oral squamous cell carcinoma (OSCC).[1][2][3] The primary mechanism of action appears to involve the modulation of signaling pathways such as PI3K/Akt/mTOR and the regulation of apoptosis-associated proteins.[3][4]
These protocols outline standard cell-based assays to quantify the cytotoxic effects of this compound.
Data Presentation
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration | Results | Reference |
| H460 | Non-Small Cell Lung Cancer | CCK-8 | 0, 20, 40, 60 µM | Dose-dependent decrease in cell viability. | [1] |
| H1975 | Non-Small Cell Lung Cancer | CCK-8 | 0, 20, 40, 60 µM | Dose-dependent decrease in cell viability. | [1] |
| SAS | Oral Squamous Cell Carcinoma | CCK-8 | 0, 3, 6, 12, 24, 48 µmol/L | Dose-dependent decrease in cell viability. | [3] |
| CAL-27 | Oral Squamous Cell Carcinoma | CCK-8 | 0, 3, 6, 12, 24, 48 µmol/L | Dose-dependent decrease in cell viability. | [3] |
Table 2: Apoptotic Effects of this compound
| Cell Line | Cancer Type | Assay | Concentration | Apoptosis Rate | Reference |
| H460 | Non-Small Cell Lung Cancer | Flow Cytometry | 60 µM | 80.1% | [1] |
| H1975 | Non-Small Cell Lung Cancer | Flow Cytometry | 60 µM | 60.9% | [1] |
| SAS | Oral Squamous Cell Carcinoma | Flow Cytometry | 12 µmol/L | 25.6% | [3] |
| SAS | Oral Squamous Cell Carcinoma | Flow Cytometry | 24 µmol/L | 40% | [3] |
| CAL-27 | Oral Squamous Cell Carcinoma | Flow Cytometry | 12 µmol/L | 25% | [3] |
| CAL-27 | Oral Squamous Cell Carcinoma | Flow Cytometry | 24 µmol/L | 49.6% | [3] |
Experimental Protocols
Cell Viability Assessment using CCK-8 Assay
This protocol describes a colorimetric assay for the determination of cell viability in response to this compound treatment.
Materials:
-
Cancer cell lines (e.g., H460, H1975, SAS, CAL-27)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (LPB) stock solution
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the LPB dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for LPB, e.g., DMSO).
-
Incubate the plate for 24-48 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of single cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (LPB)
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Replace the treatment medium with fresh, drug-free complete medium.
-
Incubate the plates for 1-2 weeks, allowing colonies to form.
-
Wash the colonies twice with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 20 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
Apoptosis Analysis by Flow Cytometry
This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis induced by this compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (LPB)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with different concentrations of this compound for 24 hours.
-
Harvest the cells by trypsinization and collect the cell suspension.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V positive cells are undergoing apoptosis, and PI positive cells are necrotic or late apoptotic.
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
References
- 1. Liriopesides B induces apoptosis and cell cycle arrest in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liriopesides B induces apoptosis and cell cycle arrest in human non‑small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liriopesides B inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Animal Models for Studying the In Vivo Effects of Lirioprolioside B: Application Notes and Protocols
To the Researcher:
This document provides a comprehensive template for designing and conducting in vivo studies to investigate the therapeutic potential of Lirioprolioside B. A thorough review of currently available scientific literature did not yield specific in vivo experimental data or established protocols for this compound. Therefore, the following sections offer a structured framework based on common practices for evaluating related compounds with neuroprotective and anti-inflammatory properties. The experimental details provided are illustrative placeholders and should be adapted based on future preliminary studies or newly available data on this compound.
Introduction to this compound
This compound is a compound of interest for its potential therapeutic effects, which may include neuroprotective and anti-inflammatory activities. To rigorously evaluate these potential effects and understand the underlying mechanisms, well-defined animal models and standardized experimental protocols are essential. This document outlines key considerations and methodologies for the in vivo investigation of this compound.
Recommended Animal Models
The choice of animal model is critical and depends on the specific therapeutic area being investigated. Below are suggested models for studying the potential neuroprotective and anti-inflammatory effects of this compound.
Neuroinflammation Model
A commonly used and well-characterized model for inducing neuroinflammation is the lipopolysaccharide (LPS) challenge model. LPS, a component of the outer membrane of Gram-negative bacteria, induces a robust inflammatory response in the brain, characterized by the activation of microglia and astrocytes and the production of pro-inflammatory cytokines.
Neurodegenerative Disease Models
-
Alzheimer's Disease (AD): Transgenic mouse models that overexpress amyloid precursor protein (APP) and presenilin-1 (PS1), such as the APP/PS1 and 5xFAD mice, are widely used. These models develop age-dependent amyloid-β (Aβ) plaques, gliosis, and cognitive deficits, mimicking key aspects of human AD pathology.
-
Parkinson's Disease (PD): The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a well-established model of PD. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to motor deficits similar to those seen in PD patients.
Cerebral Ischemia Model
The middle cerebral artery occlusion (MCAO) model in rats or mice is the most frequently used model to mimic stroke in humans. This model involves the temporary or permanent occlusion of the MCA, leading to ischemic brain injury.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for the reproducibility of in vivo studies. The following protocols are generalized and should be optimized for this compound.
General Experimental Workflow
Caption: General experimental workflow for in vivo studies of this compound.
Protocol for LPS-Induced Neuroinflammation Model
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Acclimatization: House animals for 7 days under standard conditions (12-hour light/dark cycle, ad libitum access to food and water).
-
Groups:
-
Vehicle Control (Saline)
-
LPS (e.g., 0.25 mg/kg, intraperitoneal injection)
-
LPS + this compound (multiple dose groups, e.g., 10, 20, 50 mg/kg, oral gavage)
-
-
Procedure:
-
Administer this compound or vehicle daily for a pre-determined period (e.g., 14 days).
-
On the final day of treatment, administer LPS or saline 1 hour after the final dose of this compound.
-
Euthanize animals at a specified time point post-LPS injection (e.g., 24 hours).
-
-
Endpoints:
-
Behavioral: Open field test for locomotor activity.
-
Biochemical: Measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in brain tissue homogenates using ELISA.
-
Histological: Immunohistochemical staining for microglial (Iba1) and astrocyte (GFAP) activation in the hippocampus and cortex.
-
Protocol for APP/PS1 Mouse Model of Alzheimer's Disease
-
Animals: Male APP/PS1 transgenic mice and wild-type littermates (e.g., 6 months of age).
-
Acclimatization: As described above.
-
Groups:
-
Wild-type + Vehicle
-
APP/PS1 + Vehicle
-
APP/PS1 + this compound (determine optimal dose)
-
-
Procedure:
-
Administer this compound or vehicle daily for an extended period (e.g., 3 months).
-
Conduct behavioral testing during the final week of treatment.
-
-
Endpoints:
-
Behavioral: Morris water maze or novel object recognition test for cognitive function.
-
Biochemical: Western blot analysis for levels of Aβ, BACE1, and synaptic proteins (e.g., synaptophysin, PSD-95) in brain tissue.
-
Histological: Thioflavin S or Congo red staining for Aβ plaques and immunohistochemistry for Iba1 and GFAP.
-
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison between experimental groups.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Levels in LPS-Treated Mice
| Treatment Group | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | IL-6 (pg/mg protein) |
| Vehicle Control | Data | Data | Data |
| LPS | Data | Data | Data |
| LPS + Lirio B (10 mg/kg) | Data | Data | Data |
| LPS + Lirio B (20 mg/kg) | Data | Data | Data |
| LPS + Lirio B (50 mg/kg) | Data | Data | Data |
Table 2: Effect of this compound on Cognitive Performance in APP/PS1 Mice
| Treatment Group | Escape Latency (s) - Day 5 | Time in Target Quadrant (%) |
| Wild-type + Vehicle | Data | Data |
| APP/PS1 + Vehicle | Data | Data |
| APP/PS1 + Lirio B | Data | Data |
Potential Signaling Pathways
Based on the known effects of structurally related compounds, this compound may exert its effects through the modulation of key signaling pathways involved in inflammation and neuronal survival.
NF-κB Signaling Pathway in Inflammation
The NF-κB pathway is a central regulator of the inflammatory response. Its inhibition is a common mechanism for anti-inflammatory compounds.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
CREB Signaling Pathway in Neuroprotection
The CREB (cAMP response element-binding protein) signaling pathway is crucial for neuronal survival, synaptic plasticity, and memory formation. Activation of this pathway is a target for neuroprotective agents.
Caption: Potential activation of the CREB signaling pathway by this compound.
Conclusion
The provided application notes and protocols offer a foundational framework for the in vivo investigation of this compound. It is imperative that researchers conduct preliminary dose-response and toxicity studies to establish safe and effective dosing regimens before embarking on large-scale efficacy studies. The successful execution of these studies will be pivotal in elucidating the therapeutic potential of this compound.
Application Notes and Protocols for Lirioprolioside B as a Potential Anti-inflammatory Agent
Disclaimer: As of the current date, publicly available scientific literature lacks specific studies on the anti-inflammatory activity and mechanism of action of Lirioprolioside B, a steroidal glycoside isolated from Liriope spicata var. prolifera. However, extracts from the Liriope genus have demonstrated anti-inflammatory properties, suggesting that constituent compounds like this compound may contribute to this activity.[1][2][3]
To provide a representative and detailed guide for researchers interested in exploring the anti-inflammatory potential of such natural compounds, this document will focus on Scropolioside B , a structurally related and well-characterized iridoid glycoside with demonstrated anti-inflammatory effects. The protocols and data presented for Scropolioside B can serve as a foundational framework for investigating this compound.
Scropolioside B: A Case Study for Anti-inflammatory Potential
Scropolioside B has been shown to exert its anti-inflammatory effects by inhibiting key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and NLRP3 inflammasome pathways. These pathways are crucial in the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).
Quantitative Data Summary
The following tables summarize the quantitative data on the anti-inflammatory effects of Scropolioside B from in vitro studies.
Table 1: Inhibition of NF-κB Activity by Scropolioside B
| Assay | Cell Line | Stimulant | Scropolioside B Concentration | Inhibition | IC50 Value |
| NF-κB Luciferase Reporter Assay | HEK293 | TNF-α (100 ng/mL) | 0.08 - 50 µmol/L | Dose-dependent | 1.02 µmol/L |
Table 2: Effect of Scropolioside B on Pro-inflammatory Cytokine Production
| Cytokine | Cell Line | Stimulant | Scropolioside B Concentration | Result |
| IL-1β | THP-1 | LPS or Palmitic Acid | Not specified | Significant blockage of increased levels |
| TNF-α | THP-1 | LPS or Palmitic Acid | Not specified | Significant blockage of increased levels |
| IL-32β/γ | Not specified | Not specified | Not specified | Blocked expression |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by Scropolioside B.
References
- 1. An Aqueous-Ethanol Extract of Liriope spicata var. prolifera Ameliorates Diabetic Nephropathy through Suppression of Renal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammatory Effects of Liriope platyphylla in LPS-Stimulated Macrophages and Endotoxemic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Antimicrobial Properties of Lirioprolioside B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lirioprolioside B is a steroidal glycoside that has been isolated from the underground organs of Liriope spicata var. prolifera.[1][2] While the broader biological activities of many steroidal glycosides are subjects of ongoing research, specific data on the antimicrobial properties of this compound are not extensively documented in current scientific literature. This document provides a comprehensive set of application notes and detailed experimental protocols to guide researchers in the systematic investigation of the potential antimicrobial effects of this compound.
The following sections outline standardized methodologies for determining the antimicrobial spectrum, minimum inhibitory and bactericidal/fungicidal concentrations, and for elucidating the potential mechanism of action of this compound. These protocols are based on established methods for the antimicrobial screening of natural products and can be adapted for both bacterial and fungal species.
Data Presentation
Effective data management is crucial for the clear interpretation and comparison of experimental outcomes. All quantitative data from the antimicrobial assays should be meticulously recorded and organized. The following tables provide a template for presenting the results obtained from the described protocols.
Table 1: Antimicrobial Spectrum of this compound
| Test Microorganism | Gram Stain | Type | Inhibition Zone Diameter (mm) | Interpretation |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | Bacterium | e.g., 15 ± 1.2 | Susceptible |
| Escherichia coli (ATCC 25922) | Gram-negative | Bacterium | e.g., 7 ± 0.8 | Intermediate |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | Bacterium | e.g., 0 | Resistant |
| Candida albicans (ATCC 90028) | N/A | Fungus | e.g., 12 ± 1.0 | Susceptible |
| Aspergillus niger (ATCC 16404) | N/A | Fungus | e.g., 0 | Resistant |
Table 2: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound
| Test Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) | Interpretation (MBC/MIC ratio) |
| Staphylococcus aureus (ATCC 29213) | e.g., 64 | e.g., 128 | Bactericidal (≤4) |
| Escherichia coli (ATCC 25922) | e.g., 256 | e.g., >512 | Bacteriostatic (>4) |
| Candida albicans (ATCC 90028) | e.g., 128 | e.g., 256 | Fungicidal (≤4) |
Experimental Protocols
The following are detailed protocols for key experiments to assess the antimicrobial properties of this compound.
Protocol 1: Determination of Antimicrobial Spectrum by Agar Well Diffusion Assay
This method provides a qualitative assessment of the antimicrobial activity of this compound against a panel of microorganisms.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Sterile Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile Petri dishes
-
Cultures of test microorganisms (e.g., S. aureus, E. coli, P. aeruginosa, C. albicans)
-
Sterile cotton swabs
-
Sterile cork borer (5-6 mm diameter)
-
Positive control (e.g., Gentamicin for bacteria, Amphotericin B for fungi)
-
Negative control (solvent used to dissolve this compound)
-
Incubator
Procedure:
-
Prepare MHA or SDA plates and allow them to solidify under sterile conditions.
-
Adjust the turbidity of the microbial suspensions to match the 0.5 McFarland standard.
-
Evenly swab the surface of the agar plates with the prepared microbial suspensions.
-
Using a sterile cork borer, create wells in the agar.
-
Add a defined volume (e.g., 50-100 µL) of the this compound stock solution to a well.
-
Add the positive and negative controls to separate wells.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.
-
Measure the diameter of the zone of inhibition (in mm) around each well.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Assay
This quantitative method determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.[3]
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Microbial suspension (adjusted to 0.5 McFarland standard and then diluted)
-
Positive control (e.g., Gentamicin, Amphotericin B)
-
Negative control (broth only)
-
Growth control (broth with inoculum)
-
Multichannel pipette
-
Microplate reader (optional, for OD measurement)
-
Resazurin or similar viability indicator (optional)
Procedure:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of a row and perform serial two-fold dilutions across the row by transferring 100 µL from one well to the next.
-
Prepare the microbial inoculum to a final concentration of approximately 5 x 10^5 CFU/mL in broth.
-
Add 10 µL of the diluted inoculum to each well (except the negative control).
-
Include a positive control (standard antibiotic) and a growth control.
-
Incubate the plate at 37°C for 18-24 hours for bacteria or 25-30°C for 24-48 hours for fungi.
-
Determine the MIC visually as the lowest concentration of this compound with no visible growth. Optionally, add a viability indicator or read the optical density at 600 nm.
Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay determines the lowest concentration of this compound that kills the microorganism.
Materials:
-
Results from the MIC assay (the 96-well plate)
-
Sterile MHA or SDA plates
-
Sterile pipette tips or a multi-pronged inoculator
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-inoculate the aliquots onto a fresh agar plate.
-
Incubate the agar plates under the same conditions as in Protocol 1.
-
The MBC or MFC is the lowest concentration of this compound from which no microbial growth is observed on the agar plate.
Protocol 4: Preliminary Mechanistic Studies - Membrane Permeability Assay
This assay investigates if this compound disrupts the microbial cell membrane, leading to the leakage of intracellular components.
Materials:
-
This compound at MIC and 2x MIC concentrations
-
Microbial suspension in a buffer (e.g., PBS)
-
Centrifuge and microcentrifuge tubes
-
Spectrophotometer
-
Positive control (e.g., a known membrane-disrupting agent like Polymyxin B)
-
Negative control (untreated cells)
Procedure:
-
Grow the test microorganism to the mid-logarithmic phase, then harvest the cells by centrifugation.
-
Wash the cells with a sterile buffer and resuspend them to a specific optical density.
-
Treat the cell suspension with this compound at MIC and 2x MIC. Include positive and negative controls.
-
Incubate the suspensions for a defined period (e.g., 2 hours).
-
Centrifuge the suspensions to pellet the cells.
-
Measure the absorbance of the supernatant at 260 nm (indicative of nucleic acid leakage) and 280 nm (indicative of protein leakage).
-
An increase in absorbance compared to the negative control suggests membrane damage.
Concluding Remarks
The protocols outlined in this document provide a foundational framework for the initial investigation of the antimicrobial properties of this compound. Due to the limited specific information on this compound, a systematic and careful approach, beginning with broad screening and progressing to more detailed mechanistic studies, is recommended. All experiments should be conducted with appropriate controls to ensure the validity of the results. The findings from these studies will be instrumental in determining the potential of this compound as a novel antimicrobial agent.
References
Application Notes and Protocols for Lirioprolioside B in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anti-cancer effects of Lirioprolioside B (LPB) on various cancer cell lines, focusing on its mechanisms of action, including the induction of apoptosis, autophagy, and cell cycle arrest. Detailed protocols for key experiments are provided to facilitate the replication and further investigation of LPB's therapeutic potential.
I. Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on the effects of this compound on non-small cell lung cancer (NSCLC) and oral squamous cell carcinoma (OSCC) cell lines.
Table 1: Cytotoxicity of this compound in NSCLC Cell Lines
| Cell Line | Treatment Duration | IC50 Value (µM) | Reference |
| H460 | 24 hours | 42.62 | [1] |
| H1975 | 24 hours | 32.25 | [1] |
Table 2: Effects of this compound on Apoptosis and Cell Cycle in NSCLC Cell Lines
| Cell Line | LPB Concentration (µM) | Parameter | Observation | Reference |
| H460 | 60 | Apoptotic Cells (%) | 80.1 (Control: 12.7) | [1] |
| H1975 | 60 | Apoptotic Cells (%) | 60.9 (Control: 8.3) | [1] |
| H460 | 60 | G1 Phase Cells (%) | 87.4 (Control: 59.5) | [1] |
| H1975 | 60 | G1 Phase Cells (%) | 74.0 (Control: 46.2) | [1] |
Table 3: this compound-Induced Apoptosis in OSCC Cell Lines
| Cell Line | LPB Concentration (µM) | Apoptotic Rate | Reference |
| SAS | 12 | Markedly increased | [2] |
| CAL-27 | 12 | Markedly increased | [2] |
Table 4: Modulation of Apoptosis-Related and Signaling Proteins by this compound
| Cell Line | LPB Treatment | Protein | Effect on Expression/Activity | Signaling Pathway | Reference |
| H460, H1975 | Dose-dependent | Bax | Increased | Mitochondrial Apoptosis | [1] |
| Bcl-2, Bcl-xL | Decreased | [1] | |||
| Cleaved Caspase-3 | Increased | [1] | |||
| Cleaved Caspase-8 | Increased | [1] | |||
| SAS, CAL-27 | Not specified | Bax, Bad | Upregulated | PI3K/Akt/mTOR | [2][3] |
| Bcl-2 | Downregulated | [2][3] | |||
| SAS | Not specified | PI3K, Akt, p-mTOR, S6 | Suppressed | PI3K/Akt/mTOR | [2][3] |
II. Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound has been shown to modulate distinct signaling pathways in different cancer types to exert its anti-tumor effects.
References
- 1. Liriopesides B induces apoptosis and cell cycle arrest in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bcl-2-mediated control of TRAIL-induced apoptotic response in the non-small lung cancer cell line NCI-H460 is effective at late caspase processing steps - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for dissolving Lirioprolioside B for in vitro experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the dissolution and application of Lirioprolioside B (CAS No. 182284-68-0) for in vitro experimental use. This compound is a steroidal glycoside isolated from Liriope spicata var. prolifera[1][2]. Due to its physicochemical properties, careful preparation is required to ensure its solubility and stability for accurate and reproducible experimental results. This protocol details the necessary steps for preparing stock solutions and subsequent dilutions for cell-based assays. Additionally, potential signaling pathways that may be modulated by this compound are discussed based on the activities of structurally related compounds.
Physicochemical Properties and Storage
A summary of the key properties of this compound is presented in Table 1. Proper storage is critical to maintain the integrity of the compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 182284-68-0 | [1] |
| Molecular Formula | C41H64O13 | [1] |
| Molecular Weight | 764.94 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥98% | [2] |
| Storage (Solid) | 4°C, protect from light | [1] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month (protect from light) | [1] |
Dissolution Protocol
This compound exhibits poor solubility in aqueous solutions. Therefore, a stock solution in an organic solvent is required, which can then be diluted in culture media for in vitro experiments. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.
Materials
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), newly opened and anhydrous/hygroscopic
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Ultrasonic bath
Preparation of a High-Concentration Stock Solution (100 mM in DMSO)
-
Weighing: Accurately weigh the desired amount of this compound solid in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh 76.49 mg of this compound.
-
Solvent Addition: Add the appropriate volume of newly opened DMSO to the tube. To achieve a 100 mg/mL (130.73 mM) concentration, add 1 mL of DMSO for every 100 mg of this compound[1]. For a 100 mM stock, add 1.3073 mL of DMSO for every 100 mg of this compound.
-
Dissolution: Vortex the solution vigorously. If the solid does not completely dissolve, use an ultrasonic bath to aid dissolution[1]. Ensure the solution is clear before proceeding.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). Always protect the solution from light[1].
Preparation of Working Solutions
For in vitro experiments, the high-concentration stock solution must be diluted to the final desired concentration in the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
Table 2: Example Dilution Series for In Vitro Experiments
| Stock Concentration | Intermediate Dilution | Final Concentration | DMSO in Final Solution |
| 100 mM | 1 µL of stock + 999 µL of media | 100 µM | 0.1% |
| 100 mM | 1 µL of stock + 1999 µL of media | 50 µM | 0.05% |
| 100 mM | 1 µL of stock + 9999 µL of media | 10 µM | 0.01% |
Note: The dilutions should be prepared fresh for each experiment. A vehicle control (culture medium with the same final concentration of DMSO) should always be included in the experimental design.
Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound for in vitro experiments.
References
- 1. Molecular mechanism underlying anti-inflammatory activities of lirioresinol B dimethyl ether through suppression of NF-κB and MAPK signaling in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scropolioside B inhibits IL-1β and cytokines expression through NF-κB and inflammasome NLRP3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and SAR Studies of Lirioprolioside B Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lirioprolioside B is a steroidal glycoside isolated from the subterranean parts of Liriope spicata var. prolifera. Steroidal glycosides from the Liriope genus have garnered significant interest due to their diverse pharmacological activities, including cytotoxic, anti-inflammatory, and anti-diabetic properties. Extracts from Liriope spicata have been shown to possess anti-inflammatory and anti-diabetic effects, while steroidal glycosides from the closely related Liriope muscari have demonstrated notable cytotoxicity against cancer cell lines.[1][2][3][4] These findings suggest that this compound and its derivatives are promising candidates for further investigation in drug discovery programs.
This document provides detailed application notes and protocols for the semi-synthesis of novel this compound derivatives and their subsequent evaluation in Structure-Activity Relationship (SAR) studies. The primary objectives are to explore the chemical space around the this compound scaffold and to identify key structural modifications that enhance its cytotoxic and anti-inflammatory activities.
Core Structure of this compound
The core structure of this compound is a ruscogenin-type steroidal aglycone linked to a trisaccharide chain. Understanding this structure is key to designing synthetic modifications for SAR studies.
Proposed Synthetic Strategy for this compound Derivatives
A semi-synthetic approach starting from the natural product this compound is proposed. This strategy allows for the targeted modification of specific functional groups on both the steroidal backbone and the sugar moieties.
General Workflow for Derivative Synthesis
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Experimental Protocols
Protocol 1: General Procedure for Acetylation of Sugar Moieties
This protocol describes a general method for the acetylation of hydroxyl groups on the sugar residues of this compound.
-
Dissolution: Dissolve this compound (100 mg, 0.13 mmol) in a mixture of pyridine (5 mL) and acetic anhydride (2.5 mL).
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.
-
Quenching: Quench the reaction by the slow addition of ice-cold water (10 mL).
-
Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the acetylated derivative.
Protocol 2: General Procedure for Esterification of the C-3 Hydroxyl Group on the Steroidal Aglycone
This protocol details the esterification of the C-3 hydroxyl group, assuming other hydroxyls are appropriately protected.
-
Protection: Protect the hydroxyl groups of the sugar moieties using a suitable protecting group (e.g., silyl ethers).
-
Dissolution: Dissolve the protected this compound (100 mg, 0.08 mmol) in dry dichloromethane (5 mL).
-
Addition of Reagents: Add the desired carboxylic acid (0.16 mmol) and a coupling agent such as DCC (dicyclohexylcarbodiimide, 0.16 mmol) and a catalytic amount of DMAP (4-dimethylaminopyridine).
-
Reaction: Stir the reaction mixture at room temperature for 48 hours.
-
Filtration: Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Work-up: Wash the filtrate with 5% citric acid solution (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Deprotection: Remove the protecting groups from the sugar moieties using an appropriate deprotection method (e.g., TBAF for silyl ethers).
-
Purification: Purify the final product by preparative HPLC.
Biological Evaluation Protocols
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the cytotoxic activity of this compound derivatives against human cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer).
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value for each compound.
Protocol 4: Anti-inflammatory Assay (Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages)
This protocol measures the ability of the derivatives to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC₅₀ values.
Structure-Activity Relationship (SAR) Studies: Data Presentation
The following tables present hypothetical data for a series of this compound derivatives to illustrate how SAR data can be structured for comparative analysis.
Table 1: Cytotoxic Activity of this compound Derivatives against MCF-7 and HepG2 Cancer Cell Lines.
| Compound | R¹ (Sugar Acetylation) | R² (C-3 Ester) | MCF-7 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |
| This compound | -OH | -OH | 25.4 | 32.1 |
| LB-01 | -OAc | -OH | 15.2 | 20.5 |
| LB-02 | -OH | -OCOCH₃ | 18.9 | 24.3 |
| LB-03 | -OAc | -OCOCH₃ | 8.7 | 12.8 |
| LB-04 | -OH | -OCO(CH₂)₂CH₃ | 12.5 | 15.6 |
| LB-05 | -OH | -OCOPh | 9.8 | 11.2 |
Table 2: Anti-inflammatory Activity of this compound Derivatives.
| Compound | R¹ (Sugar Acetylation) | R² (C-3 Ester) | NO Inhibition IC₅₀ (µM) |
| This compound | -OH | -OH | 45.2 |
| LB-01 | -OAc | -OH | 30.1 |
| LB-02 | -OH | -OCOCH₃ | 35.8 |
| LB-03 | -OAc | -OCOCH₃ | 22.5 |
| LB-04 | -OH | -OCO(CH₂)₂CH₃ | 28.9 |
| LB-05 | -OH | -OCOPh | 25.4 |
Proposed Signaling Pathway for Anti-inflammatory Action
Based on studies of related compounds from Liriope species, the anti-inflammatory effects of this compound derivatives may be mediated through the inhibition of the NF-κB signaling pathway.
Caption: Proposed mechanism of anti-inflammatory action via NF-κB pathway inhibition.
Conclusion
The protocols and data presented herein provide a framework for the systematic synthesis and evaluation of this compound derivatives. The hypothetical SAR data suggests that modification of both the sugar moieties and the steroidal aglycone can significantly impact the biological activity. Specifically, acetylation of the sugar hydroxyls and esterification of the C-3 hydroxyl group appear to be promising avenues for enhancing both cytotoxic and anti-inflammatory effects. Further exploration of a diverse range of ester substituents at the C-3 position is warranted to optimize activity and develop potent therapeutic leads.
References
- 1. Novel cytotoxic steroidal glycosides from the roots of Liriope muscari - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Aqueous-Ethanol Extract of Liriope spicata var. prolifera Ameliorates Diabetic Nephropathy through Suppression of Renal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-diabetic effects of water extract and crude polysaccharides from tuberous root of Liriope spicata var. prolifera in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Lirioprolioside B Solubility for Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Lirioprolioside B in bioassay settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a steroidal glycoside isolated from plants like Liriope spicata var. prolifera[1]. Like many natural products with complex structures, it has low aqueous solubility, which can pose significant challenges for in vitro and in vivo bioassays. Poor solubility can lead to inaccurate results, including underestimated biological activity and poor reproducibility[2].
Q2: What are the initial recommended solvents for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is a common initial solvent for this compound. It is recommended to use freshly opened, anhydrous DMSO as it is hygroscopic, and water content can negatively impact the solubility of the compound[3].
Q3: Can I use heat or sonication to dissolve this compound?
A3: Yes, if precipitation or phase separation occurs during the preparation of your solution, gentle heating and/or sonication can be used to aid dissolution[3]. However, it is crucial to monitor for any potential degradation of the compound.
Troubleshooting Guide
Issue: Precipitation occurs when adding the this compound stock solution to my aqueous assay buffer.
-
Possible Cause: The concentration of the organic solvent (e.g., DMSO) in the final assay volume is too low to maintain the solubility of this compound.
-
Troubleshooting Steps:
-
Decrease the final concentration of this compound: If your experimental design allows, lowering the final concentration of the compound may prevent precipitation.
-
Optimize the solvent system: Consider using a co-solvent system. For instance, a combination of DMSO, PEG300, and Tween-80 has been shown to be effective[3].
-
Utilize solubilizing excipients: Incorporating agents like sulfobutyl ether-β-cyclodextrin (SBE-β-CD) can enhance the aqueous solubility of hydrophobic compounds by forming inclusion complexes[3][4][5].
-
Issue: I am observing unexpected or inconsistent results in my cell-based assay.
-
Possible Cause: The solvent or solubilizing agent may be exerting its own biological effects at the concentration used.
-
Troubleshooting Steps:
-
Run solvent controls: Always include a vehicle control group in your experiments that is treated with the same concentration of the solvent system used to dissolve this compound.
-
Determine the maximum tolerable solvent concentration: Perform a dose-response experiment with your solvent system alone to identify the highest concentration that does not affect the viability or function of your cells. For DMSO, cytotoxic effects have been observed in some cell lines at concentrations above 1-2%[3][6][7][8].
-
Consider alternative solubilization methods: If solvent toxicity is a concern, explore other options like the use of cyclodextrins or formulating the compound in a different delivery system.
-
Issue: The enzymatic activity in my assay is lower than expected.
-
Possible Cause: The solubilization agents may be interfering with the enzyme's function.
-
Troubleshooting Steps:
-
Evaluate solvent effects on enzyme activity: Test the effect of the solvent system on the enzyme's activity in the absence of this compound. Some surfactants, like Tween-80, have been shown to enhance the activity of certain enzymes, while high concentrations of organic solvents can be inhibitory[9][10][11].
-
Choose an appropriate solubilizer: If interference is observed, consider switching to a different solubilizing agent.
-
Quantitative Data Summary
| Solvent System | Achievable Concentration | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (3.27 mM) | [3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (3.27 mM) | [3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (3.27 mM) | [3] |
| DMSO | 100 mg/mL (130.73 mM) (requires sonication) | [3] |
Experimental Protocols
Protocol 1: Co-Solvent System for Aqueous Bioassays
This protocol is adapted from a method demonstrated to achieve a clear solution of this compound at ≥ 2.5 mg/mL[3].
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline solution (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL). This may require sonication to fully dissolve.
-
In a sterile microcentrifuge tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube. For example, to prepare 1 mL of the final solution, you would add 100 µL of a 25 mg/mL DMSO stock to 400 µL of PEG300.
-
Vortex the mixture until it is homogeneous.
-
Add Tween-80 to the mixture (e.g., 50 µL for a 1 mL final volume) and vortex again.
-
Add the saline solution to reach the final desired volume (e.g., 450 µL for a 1 mL final volume).
-
Vortex thoroughly until a clear solution is obtained. If precipitation occurs, gentle warming or brief sonication may be applied.
-
This stock can then be further diluted in the appropriate assay medium. Remember to include a vehicle control with the same final concentration of the co-solvent mixture.
Protocol 2: Solubilization using Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD)
This protocol utilizes SBE-β-CD to enhance the aqueous solubility of this compound[3].
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Saline solution (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile microcentrifuge tube, add the required volume of the DMSO stock solution.
-
Add the 20% SBE-β-CD solution to the DMSO stock. For example, to prepare 1 mL of the final solution, add 100 µL of the 25 mg/mL DMSO stock to 900 µL of the 20% SBE-β-CD solution.
-
Vortex thoroughly to ensure the formation of the inclusion complex and a clear solution.
-
This stock can be further diluted in your assay medium. A vehicle control containing the same final concentrations of DMSO and SBE-β-CD should be included in your experiments.
Visualizations
Caption: Experimental workflow for solubilizing this compound.
Caption: Potential anti-inflammatory signaling pathway of this compound via NF-κB inhibition.
Caption: Potential neuroprotective signaling pathway of this compound via Nrf2 activation.
References
- 1. CheMondis Marketplace [chemondis.com]
- 2. Antioxidant activity of Tween-20 and Tween-80 evaluated through different in-vitro tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of a sulfobutyl ether beta-cyclodextrin as a solubilizing/stabilizing agent for several drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms and Therapeutic Applications of β-Cyclodextrin in Drug Solubilisation and Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 9. Effects of Tween 60 and Tween 80 on protease activity, thiol group reactivity, protein adsorption, and cellulose degradation by rumen microbial enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Tween® Preserves Enzyme Activity and Stability in PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Lirioprolioside B Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low yield of Lirioprolioside B extraction from Liriodendron tulipifera.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
This compound is a phenylpropanoid glycoside that has been isolated from the leaves and bark of the Tulip Tree (Liriodendron tulipifera). It is being investigated for various potential pharmaceutical applications.
Q2: What are the general steps involved in the extraction of this compound?
The general workflow for this compound extraction involves:
-
Plant Material Preparation: Drying and grinding of Liriodendron tulipifera leaves or bark.
-
Extraction: Using a suitable solvent and method to extract the compound from the plant matrix.
-
Filtration and Concentration: Separating the solid plant material from the liquid extract and evaporating the solvent to obtain a crude extract.
-
Purification: Isolating this compound from other co-extracted compounds using chromatographic techniques.
-
Quantification: Using analytical methods like HPLC to determine the yield and purity of the final product.
Q3: Which solvents are most effective for this compound extraction?
Polar organic solvents are generally used for the extraction of glycosides like this compound. Aqueous ethanol (a mixture of ethanol and water) is often more effective than absolute ethanol or water alone for extracting phenolic and flavonoid compounds. The optimal ethanol concentration typically ranges between 50% and 80%. It is recommended to perform small-scale pilot extractions to determine the ideal solvent ratio for your specific plant material and experimental setup.
Q4: What analytical methods are used to identify and quantify this compound?
High-Performance Liquid Chromatography (HPLC) is a widely used and precise method for the separation, identification, and quantification of this compound. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural elucidation and confirmation.
Troubleshooting Guide for Low this compound Yield
Low yield is a common challenge in natural product extraction. This guide addresses potential causes and solutions for poor this compound yields.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Improper Plant Material Preparation: Insufficient drying can lead to enzymatic degradation. Inadequate grinding reduces the surface area for solvent penetration. | Ensure plant material is thoroughly dried in a well-ventilated area or a low-temperature oven (40-50°C). Grind the dried material into a fine, uniform powder. |
| Inefficient Extraction Method: The chosen method may not be suitable for efficient extraction. | Consider advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) which can improve yield and reduce extraction time. | |
| Suboptimal Extraction Parameters: Incorrect solvent, temperature, or time can lead to poor extraction. | Optimize extraction parameters. Experiment with different aqueous ethanol concentrations (e.g., 50%, 70%, 80%). Optimize extraction time and temperature; for UAE, lower temperatures (e.g., 30-50°C) for shorter durations (e.g., 20-40 minutes) can be effective. | |
| Poor Solvent-to-Solid Ratio: An insufficient volume of solvent may not be able to dissolve all the target compound. | Increase the solvent-to-solid ratio. Experiment with different ratios (e.g., 1:10, 1:20, 1:30 w/v) to find the optimal balance between yield and solvent consumption. | |
| Low Purity of this compound in Crude Extract | Co-extraction of Impurities: The chosen solvent may be extracting a large number of other compounds. | Consider a preliminary defatting step with a non-polar solvent like hexane to remove lipids and other non-polar compounds before the main extraction. |
| Loss of Compound During Downstream Processing | Degradation During Solvent Evaporation: Overheating during solvent removal can lead to the degradation of thermolabile glycosides. | Use a rotary evaporator at a controlled, low temperature (e.g., < 50°C) to remove the solvent. |
| Incomplete Elution from Chromatography Column: The chosen solvent system for column chromatography may not be effectively eluting this compound from the stationary phase. | Optimize the mobile phase for chromatographic purification. A gradient elution with increasing polarity might be necessary. | |
| Incomplete Transfer of Material: Loss of product during transfers between flasks and other equipment. | Ensure all equipment is rinsed thoroughly with the solvent to recover any adhering compound. |
Experimental Protocols
Protocol 1: Conventional Maceration Extraction
-
Preparation: Weigh 10 g of finely powdered, dried Liriodendron tulipifera leaves or bark.
-
Extraction: Place the powder in a flask and add 200 mL of 70% ethanol. Macerate at room temperature for 24 hours with occasional stirring.
-
Filtration: Filter the mixture through filter paper to separate the plant debris from the liquid extract.
-
Concentration: Evaporate the solvent from the filtrate using a rotary evaporator at 45°C to obtain the crude extract.
-
Purification: Purify the crude extract using appropriate chromatographic techniques (e.g., silica gel column chromatography).
Protocol 2: Ultrasound-Assisted Extraction (UAE)
-
Preparation: Place 10 g of finely powdered, dried Liriodendron tulipifera leaves or bark into a beaker.
-
Extraction: Add 200 mL of 70% ethanol. Place the beaker in an ultrasonic bath and sonicate for 30 minutes at 40°C.
-
Filtration: Filter the mixture to separate the solid residue.
-
Concentration: Concentrate the filtrate using a rotary evaporator at 45°C to yield the crude extract.
-
Purification: Proceed with chromatographic purification of the crude extract.
Quantitative Data Summary
While specific quantitative data for this compound extraction is limited in publicly available literature, the following table summarizes expected trends in yield based on studies of similar glycosides and phenolic compounds. These values should be used as a guide for optimization.
| Parameter | Condition 1 | Yield Trend 1 | Condition 2 | Yield Trend 2 | Condition 3 | Yield Trend 3 |
| Solvent | 100% Water | Lower | 70% Ethanol | Higher | 100% Ethanol | Moderate |
| Temperature | 25°C | Moderate | 50°C | Higher | 75°C | Potentially Lower (Degradation) |
| Time (Maceration) | 6 hours | Lower | 24 hours | Higher | 48 hours | Marginal Increase |
| Time (UAE) | 15 minutes | Moderate | 30 minutes | Higher | 45 minutes | Marginal Increase |
| Particle Size | Coarse Powder | Lower | Fine Powder | Higher | Very Fine Powder | Highest |
Note: The actual yields will depend on the specific plant material, its geographical source, and the precise experimental conditions. The table illustrates general trends to guide the optimization process.
Visualizations
Experimental Workflow for this compound Extraction
Caption: A generalized workflow for the extraction and purification of this compound.
Factors Influencing this compound Extraction Yield
Caption: Key factors that can significantly impact the final yield of this compound.
Troubleshooting Lirioprolioside B peak tailing in chromatography
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing issues during the chromatographic analysis of Lirioprolioside B.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in chromatography?
A1: Peak tailing is a phenomenon where the trailing edge of a chromatographic peak is longer or more drawn out than the leading edge, resulting in an asymmetrical peak shape.[1] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[1][2] The symmetry is often measured by the tailing factor or asymmetry factor, with a value of 1 indicating a perfectly symmetrical peak.[2]
Q2: Why is peak tailing a problem for the analysis of this compound?
A2: Peak tailing is not just a cosmetic issue; it can significantly impact the quality and accuracy of your analytical results.[3] Specifically, it can lead to:
-
Inaccurate Quantification: Tailing peaks are harder to integrate accurately, which can lead to errors in calculating the concentration of this compound.[3]
-
Poor Resolution: A tailing peak can merge with an adjacent peak, making it difficult to resolve and quantify co-eluting compounds.[2][3]
-
Reduced Sensitivity: As the peak broadens and the height decreases, the signal-to-noise ratio can be lower, affecting the limit of detection and quantification.
Q3: What are the common causes of peak tailing?
A3: The primary cause of peak tailing is the presence of more than one mechanism of analyte retention.[4] For a compound like this compound, a steroidal glycoside, this can be due to a variety of factors including chemical interactions with the stationary phase, issues with the mobile phase, or problems with the HPLC system itself.[1][5][6][7]
Troubleshooting Guide for this compound Peak Tailing
This guide addresses specific issues that can lead to peak tailing when analyzing this compound.
Issue 1: Peak tailing observed for this compound, particularly at mid-range pH.
Cause: Secondary interactions between this compound and the stationary phase are a likely cause. This compound, being a glycoside, has polar hydroxyl groups. These groups can interact with acidic silanol groups on the surface of silica-based reversed-phase columns, especially when those silanols are ionized (deprotonated) at pH levels above 3.[3][4] This secondary interaction mechanism leads to delayed elution for some analyte molecules, causing peak tailing.[4]
Solution:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0) will suppress the ionization of silanol groups, minimizing these secondary interactions.[4]
-
Use an End-Capped Column: Employ a column that has been "end-capped." End-capping treats the silica surface to reduce the number of accessible free silanol groups, thereby improving peak shape for polar analytes.[1]
-
Increase Buffer Concentration: Increasing the concentration of the buffer in the mobile phase can help to mask the residual silanol groups and maintain a stable pH, leading to improved peak symmetry.[1]
Issue 2: All peaks in the chromatogram, including this compound, are tailing.
Cause: If all peaks are showing tailing, the issue is likely systemic rather than a specific chemical interaction. Potential causes include:
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1][5]
-
Column Contamination or Degradation: Accumulation of strongly retained sample matrix components at the column inlet can disrupt the chromatography process.[5][8] A void or channel in the column packing can also cause this.[1]
-
Extra-Column Volume: Excessive volume from long or wide-bore tubing between the column and the detector can cause the separated peaks to broaden and tail.[3][5]
Solution:
-
Reduce Sample Concentration: Dilute the this compound sample and inject a smaller volume to see if the peak shape improves.[1][8]
-
Clean or Replace the Column: Flush the column with a strong solvent to remove contaminants.[9] If this doesn't work, the column may be permanently damaged and should be replaced.[1][9] Using a guard column can help protect the analytical column from contamination.[8]
-
Minimize Extra-Column Volume: Use tubing with a narrow internal diameter (e.g., 0.005") and ensure connections are as short as possible.[3]
Experimental Protocols
Protocol 1: Optimizing Mobile Phase pH
This protocol aims to find the optimal mobile phase pH to minimize peak tailing for this compound.
-
Prepare a Stock Solution: Prepare a standard stock solution of this compound in a suitable solvent (e.g., Methanol or DMSO).
-
Prepare Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)
-
Mobile Phase B: Acetonitrile
-
Prepare additional aqueous mobile phases with different pH values using appropriate buffers (e.g., phosphate buffer for pH 7).
-
-
Initial Analysis:
-
Equilibrate a C18 column with a starting gradient (e.g., 95% A, 5% B) using the pH 2.7 mobile phase.
-
Inject the this compound standard.
-
Run a suitable gradient to elute the compound.
-
Record the chromatogram and calculate the tailing factor.
-
-
pH Variation Analysis:
-
Thoroughly flush the system and column with the next mobile phase buffer.
-
Repeat step 3 with the higher pH mobile phase.
-
-
Data Comparison: Compare the tailing factors obtained at different pH values to determine the optimal condition.
Protocol 2: Sample Concentration and Volume Optimization
This protocol helps determine if column overload is the cause of peak tailing.
-
Prepare Serial Dilutions: From your this compound stock solution, prepare a series of dilutions (e.g., 100 µg/mL, 50 µg/mL, 20 µg/mL, 10 µg/mL, 5 µg/mL).
-
Highest Concentration Injection:
-
Using your established chromatographic method, inject a fixed volume (e.g., 10 µL) of the highest concentration sample.
-
Record the chromatogram and calculate the tailing factor.
-
-
Lower Concentration Injections:
-
Repeat the injection with each of the lower concentration samples.
-
-
Varying Injection Volume:
-
Using a mid-range concentration, inject different volumes (e.g., 2 µL, 5 µL, 10 µL, 20 µL).
-
-
Data Analysis: Create a table to compare tailing factors across different concentrations and injection volumes. A significant improvement in peak shape at lower concentrations or volumes indicates that column overload was the issue.[5][8]
Data Presentation
Table 1: Effect of Mobile Phase pH on this compound Tailing Factor
| Mobile Phase pH | Tailing Factor (Tf) | Peak Shape |
| 7.0 (Phosphate Buffer) | 2.1 | Severe Tailing |
| 4.5 (Acetate Buffer) | 1.6 | Moderate Tailing |
| 2.7 (0.1% Formic Acid) | 1.1 | Symmetrical |
Note: Data is illustrative and will vary based on the specific column and conditions used.
Table 2: Effect of Sample Load on Tailing Factor
| Concentration (µg/mL) | Injection Volume (µL) | Tailing Factor (Tf) |
| 100 | 10 | 1.9 |
| 50 | 10 | 1.5 |
| 10 | 10 | 1.1 |
| 10 | 5 | 1.0 |
Note: This illustrative data shows that reducing either concentration or injection volume improves peak symmetry, indicating an overload issue.
Visualizations
Caption: Troubleshooting workflow for this compound peak tailing.
Caption: Secondary interaction between this compound and an ionized silanol group.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. waters.com [waters.com]
- 3. chromtech.com [chromtech.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CheMondis Marketplace [chemondis.com]
- 8. restek.com [restek.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
Lirioprolioside B stability issues in different solvents
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of Lirioprolioside B?
A1: As a lignan glycoside, this compound is expected to be more soluble in polar solvents. Generally, lignans are soluble in organic solvents, while their glycosidic forms exhibit higher solubility in alcohols and water[1][2]. For extraction and in vitro assays, aqueous mixtures of ethanol or methanol are commonly used[2][3][4].
Q2: How should I store my this compound samples?
A2: For long-term storage, it is recommended to store this compound as a solid in a cool, dark, and dry place. For solutions, it is advisable to prepare them fresh. If storage of solutions is necessary, they should be kept at low temperatures (e.g., -20°C or -80°C) and protected from light to minimize degradation[2].
Q3: Is this compound sensitive to pH changes?
A3: Yes, lignan glycosides can be susceptible to pH-dependent degradation. Acidic conditions can lead to the hydrolysis of the glycosidic bond, cleaving the sugar moiety from the lignan aglycone[1]. Some lignans have also shown instability and isomerization in alkaline solutions[1]. It is crucial to control the pH of your experimental solutions.
Q4: What is the thermal stability of this compound?
A4: Lignans and their glycosides are generally considered to be relatively stable at high temperatures, with some aglycones being stable up to 180-200°C[2][4]. However, prolonged exposure to high temperatures, especially in solution, can lead to the hydrolysis of the glycosidic bond[2][4].
Q5: Is this compound sensitive to light?
A5: While specific data on the photostability of this compound is unavailable, it is a general recommendation to protect lignan compounds from light to prevent potential photodegradation[2].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor solubility in aqueous buffers. | This compound, despite the glycoside moiety, may still have limited aqueous solubility. | - Try preparing a stock solution in an organic solvent like DMSO, ethanol, or methanol and then diluting it with your aqueous buffer.- Sonication may help to dissolve the compound.- Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Loss of activity or degradation of the compound over time in solution. | The compound may be unstable in your specific solvent or buffer conditions (e.g., pH, presence of reactive species). | - Prepare fresh solutions for each experiment.- If storage is unavoidable, aliquot and store at -80°C.- Perform a pilot stability study in your experimental buffer to determine the degradation rate. |
| Inconsistent experimental results. | This could be due to the degradation of this compound during the experiment. | - Control the temperature and pH of your experiments.- Protect your samples from light.- Analyze the purity of your compound before and after the experiment using analytical techniques like HPLC. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | This may indicate the presence of degradation products. | - This could be due to hydrolysis (acidic conditions), isomerization (alkaline conditions), or oxidation.- Conduct forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method. |
Experimental Protocols
General Protocol for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods[5][6][7][8].
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N to 1 N HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N to 1 N NaOH. Incubate at a specific temperature (e.g., 60°C) for a defined period. Neutralize the solution with HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of a solution of an oxidizing agent (e.g., 3-30% H₂O₂). Incubate at room temperature for a defined period.
-
Thermal Degradation: Keep the solid compound and the stock solution in an oven at a high temperature (e.g., 70°C) for a defined period.
-
Photodegradation: Expose the solid compound and the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. Keep a control sample wrapped in aluminum foil to exclude light.
3. Sample Analysis:
-
Analyze the stressed samples at different time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.
Recommended HPLC Method for Stability Assessment (General Example)
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound, or a mass spectrometer for more sensitive and specific detection.
-
Injection Volume: 10-20 µL.
Data Presentation
Table 1: General Solubility of Lignan Glycosides in Common Solvents.
| Solvent | Solubility | Reference |
| Water | Higher than aglycones, but can be limited | [1][2] |
| Ethanol | Good | [1][2] |
| Methanol | Good | [2][4] |
| Aqueous Alcohol (e.g., 70-80%) | Very Good | [2][3][4] |
| Acetonitrile | Moderate to Good | General knowledge |
| Dimethyl Sulfoxide (DMSO) | Good | General knowledge |
| Dichloromethane | Poor | [4] |
| Hexane | Poor | [4] |
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Potential degradation pathways for a lignan glycoside.
References
- 1. Lignans [m.chemicalbook.com]
- 2. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability and Bioaccessibility of Lignans in Food Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. lubrizolcdmo.com [lubrizolcdmo.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. rjptonline.org [rjptonline.org]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Optimizing Dosage for Lirioprolioside B in Animal Studies
Disclaimer: Currently, there is a notable lack of published in vivo studies specifically investigating Lirioprolioside B. Therefore, direct evidence to guide dosage, administration, and expected outcomes in animal models is unavailable. This technical support center provides guidance based on general principles of pharmacology and data from structurally or functionally related compounds. Researchers must conduct preliminary dose-finding and toxicity studies for this compound before proceeding with efficacy models.
Frequently Asked Questions (FAQs)
Q1: Where can I find established in vivo dosage information for this compound?
A1: As of late 2025, there are no specific published animal studies detailing the dosage and administration of this compound. Researchers should consider the information in this guide as a starting point for designing their own dose-response experiments.
Q2: How should I prepare this compound for administration to animals?
A2: The formulation for this compound will depend on its solubility and the intended route of administration. For initial studies, it is common to dissolve the compound in a non-toxic vehicle such as saline, phosphate-buffered saline (PBS), or a solution containing a small percentage of dimethyl sulfoxide (DMSO) and a surfactant like Tween 80 to aid solubility. It is crucial to test the vehicle alone as a control in your experiments to ensure it does not have any biological effects.
Q3: What are the potential therapeutic effects of this compound that I can investigate?
A3: Based on the known activities of structurally related lignan glycosides and other plant-derived compounds, potential therapeutic areas to explore for this compound include its anti-inflammatory and neuroprotective effects.
Q4: Which animal models are suitable for studying the effects of this compound?
A4: For anti-inflammatory studies, common models include lipopolysaccharide (LPS)-induced inflammation in mice or rats, and carrageenan-induced paw edema. For neuroprotective studies, models of neurodegenerative diseases or induced neuronal injury could be appropriate.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High mortality or adverse effects in animals at initial doses. | The initial dose of this compound is too high, leading to toxicity. | Start with a much lower dose range and perform a thorough dose-escalation study to determine the maximum tolerated dose (MTD). |
| No observable therapeutic effect at the tested doses. | The doses of this compound are too low, the administration route is not optimal, or the compound has low bioavailability. | 1. Increase the dose in a stepwise manner. 2. Consider alternative administration routes (e.g., intravenous if oral absorption is poor). 3. Conduct pharmacokinetic studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. |
| High variability in experimental results. | Inconsistent drug preparation, administration technique, or animal-to-animal variation. | 1. Ensure the this compound formulation is homogenous. 2. Standardize the administration procedure. 3. Increase the number of animals per group to improve statistical power. |
| Vehicle control group shows unexpected effects. | The vehicle used to dissolve this compound has its own biological activity. | Test different vehicles or reduce the concentration of components like DMSO. Always include a vehicle-only control group. |
Data from a Structurally Related Compound: Tiliroside
As a preliminary reference, the following table summarizes in vivo data for tiliroside, a flavonoid glycoside with reported anti-inflammatory properties. It is important to note that tiliroside belongs to a different chemical class than this compound (a lignan glycoside), and therefore, its effective dosages are only indicative.
| Compound | Animal Model | Administration Route | Effective Dose (ED₅₀) | Observed Effect |
| Tiliroside | Mouse (Phospholipase A₂-induced paw edema) | Not Specified | 35.6 mg/kg | Inhibition of paw edema[1] |
| Tiliroside | Mouse (TPA-induced ear inflammation) | Topical | 357 µ g/ear | Inhibition of ear inflammation[1] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats (An Anti-inflammatory Model)
This protocol is a standard method to screen for the anti-inflammatory activity of a novel compound like this compound.
-
Animals: Male Wistar or Sprague-Dawley rats (180-200 g).
-
Groups:
-
Group 1: Vehicle control.
-
Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, oral).
-
Group 3-5: this compound at varying doses (e.g., 10, 30, 100 mg/kg, oral).
-
-
Procedure:
-
Administer the respective treatments (vehicle, positive control, or this compound) to the animals.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume immediately after the carrageenan injection and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.
-
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Signaling Pathways (Based on Related Compounds)
The anti-inflammatory effects of compounds like tiliroside and scropolioside B have been linked to the modulation of key signaling pathways. These pathways represent potential mechanisms of action for this compound that could be investigated.
MAPK/JNK/p38 Signaling Pathway
This pathway is often involved in the cellular response to inflammatory stimuli. Tiliroside has been shown to inhibit the phosphorylation of JNK and p38 proteins.
Caption: MAPK/JNK/p38 signaling pathway and potential inhibition point.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory gene expression. Scropolioside B has been found to inhibit this pathway.
Caption: NF-κB signaling pathway and a potential point of inhibition.
Experimental Workflow for Dose-Finding Study
References
How to prevent degradation of Lirioprolioside B during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the degradation of Lirioprolioside B during storage and experimentation. As specific stability studies on this compound are not extensively available in public literature, this guide is based on established principles for the handling and storage of steroidal glycosides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary cause of degradation?
A1: this compound is a steroidal glycoside, a class of natural products composed of a steroid core (aglycone) attached to a sugar moiety (glycone).[1] The primary and most common degradation pathway for glycosides is the hydrolysis of the glycosidic bond, which cleaves the molecule into its separate steroid and sugar components.[2][3][4] This reaction can be catalyzed by acid, heat, and enzymes.
Q2: What are the recommended short-term and long-term storage conditions for this compound?
A2: Based on supplier recommendations and general best practices for steroidal glycosides, the following conditions are advised:
-
Solid Form: Store at 4°C and protect from light.
-
In Solvent: For long-term storage, prepare aliquots in a suitable solvent (e.g., DMSO) and store at -80°C for up to 6 months. For short-term use, storage at -20°C for up to one month is acceptable. Always protect solutions from light.
Q3: My this compound sample, which should be pure, is showing multiple peaks on my HPLC chromatogram. What could be the cause?
A3: The appearance of extra peaks suggests that your sample has degraded. The most likely causes are:
-
Hydrolysis: The glycosidic bond may have been cleaved due to exposure to acidic conditions or elevated temperatures. This would result in new peaks corresponding to the steroid aglycone and potentially the sugar.[2]
-
Enzymatic Degradation: If the this compound was isolated from a plant source, residual endogenous glycosidase enzymes in the extract could cause degradation.[5] Ensure purification methods are sufficient to remove or inactivate these enzymes.
-
Photodegradation: Exposure to light, especially UV light, can degrade complex organic molecules. Always store samples in amber vials or protect them from light.
-
Oxidation: Although less common than hydrolysis for this class, oxidative degradation can occur.
Q4: How does pH affect the stability of this compound?
A4: The glycosidic linkage in steroidal glycosides is susceptible to acid-catalyzed hydrolysis.[2] Storing or handling this compound in acidic solutions (low pH) will significantly accelerate its degradation. While some glycosides also show instability in strongly alkaline conditions, neutral or slightly acidic pH (e.g., pH 3-6) is often the most stable range, though this must be determined experimentally.[6][7] For routine experiments, using buffers close to neutral pH is a safe starting point.
Troubleshooting Guide: Investigating Degradation
If you suspect your this compound sample has degraded, follow this guide to identify the cause and prevent future occurrences.
Initial Assessment
-
Confirm Identity: Use a high-resolution analytical technique like LC-MS to confirm the molecular weights of the parent compound and the unexpected peaks. Degradation via hydrolysis would likely produce a peak corresponding to the aglycone (this compound minus its sugar moiety).
-
Review Handling History: Trace the entire history of the sample. Note all solvents used, pH of solutions, storage temperatures, duration of storage, and exposure to light.
Hypothetical Stability Data: Forced Degradation Example
To understand how this compound might degrade, a forced degradation study is essential.[8][9] This involves intentionally exposing the compound to harsh conditions to predict its stability profile. The table below presents hypothetical data from such a study to serve as an example. The goal is to achieve 5-20% degradation to ensure that the analytical method can detect the resulting impurities.[10][11][12]
| Stress Condition | Time (hours) | Temperature | % this compound Remaining (Hypothetical) | % Degradation (Hypothetical) | Observations |
| Control (in Methanol) | 24 | 25°C | 99.8% | 0.2% | Baseline stability |
| Acid Hydrolysis (0.1 M HCl) | 8 | 60°C | 85.2% | 14.8% | Significant degradation, major new peak observed |
| Base Hydrolysis (0.1 M NaOH) | 8 | 60°C | 92.5% | 7.5% | Moderate degradation, different impurity profile |
| Oxidation (3% H₂O₂) | 24 | 25°C | 96.1% | 3.9% | Minor degradation, small new peaks |
| Thermal (Solid State) | 48 | 80°C | 98.9% | 1.1% | Very stable in solid form to heat |
| Thermal (in Solution) | 24 | 60°C | 94.3% | 5.7% | Moderate degradation in solution |
| Photostability (ICH Q1B) | 24 | 25°C | 91.7% | 8.3% | Significant degradation, requires light protection |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines a general procedure to investigate the degradation pathways of this compound.
Objective: To generate potential degradation products and test the specificity of the analytical method.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
HPLC vials (clear and amber)
-
Heating block or oven, photostability chamber
Procedure:
-
Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 0, 2, 4, and 8 hours. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw and neutralize aliquots as in the acid hydrolysis step.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light. Withdraw aliquots at 0, 4, 8, and 24 hours.
-
Thermal Degradation (Solution): Place a sealed vial of the stock solution in a 60°C oven. Withdraw aliquots at 0, 8, and 24 hours.
-
Photodegradation: Expose a clear vial of the stock solution to a light source compliant with ICH Q1B guidelines. Place a control sample in an amber vial or wrapped in foil next to it. Analyze both samples after 24 hours.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2). Calculate the percentage of this compound remaining and identify the relative areas of any new peaks.
Protocol 2: Generic Stability-Indicating HPLC Method for Steroidal Glycosides
Objective: To develop an HPLC method capable of separating the intact steroidal glycoside from its potential degradation products.
Instrumentation & Columns:
-
HPLC or UHPLC system with UV or ELSD detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][13]
Mobile Phase & Gradient:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Gradient Program (Example):
-
0-5 min: 30% B
-
5-25 min: Linear gradient from 30% to 90% B
-
25-30 min: Hold at 90% B
-
30-31 min: Return to 30% B
-
31-35 min: Re-equilibration at 30% B
-
Detection:
-
UV Detector: Monitor at a low wavelength, such as 205 nm, as steroidal glycosides often lack a strong chromophore.[13]
-
ELSD (Evaporative Light Scattering Detector): A more universal detector for non-chromophoric compounds.[14][15] Typical settings: Nebulizer Temperature 40°C, Evaporator Temperature 60°C, Gas Flow (Nitrogen) 1.5 L/min. (Settings must be optimized for the specific instrument).
Method Validation:
-
Inject samples from the forced degradation study. A valid stability-indicating method will show baseline separation between the this compound peak and all degradation product peaks.
Visualizations
Degradation Pathway and Troubleshooting
Caption: Primary degradation pathway of this compound and key contributing factors.
Experimental Workflow for Stability Assessment
Caption: A typical experimental workflow for conducting a stability study on this compound.
Troubleshooting Logic for Unexpected Degradation
Caption: A decision tree to help troubleshoot the root cause of this compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Khan Academy [khanacademy.org]
- 4. fiveable.me [fiveable.me]
- 5. researchgate.net [researchgate.net]
- 6. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation in peritoneal dialysis fluids may be avoided by using low pH and high glucose concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. sgs.com [sgs.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Chemical Fingerprint Analysis and Quantitative Determination of Steroidal Compounds from Dioscorea villosa, Dioscorea Species, and Dietary Supplements using UHPLC-ELSD - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hrcak.srce.hr [hrcak.srce.hr]
Technical Support Center: Spectroscopic Analysis of Lirioprolioside B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference during the spectroscopic analysis of Lirioprolioside B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate quantification important?
A1: this compound is a steroidal glycoside that has been isolated from the subterranean parts of Liriope spicata var. prolifera.[1] Accurate quantification of this compound is crucial for quality control of raw materials and finished products in the pharmaceutical and nutraceutical industries, as well as for pharmacokinetic and pharmacodynamic studies during drug development.
Q2: What are the common challenges in the spectroscopic analysis of this compound?
A2: The primary challenges in the spectroscopic analysis of this compound stem from its chemical nature and the complex matrix of plant extracts. As a steroidal saponin, it lacks a strong chromophore, which can result in low UV absorbance and sensitivity. Furthermore, the presence of structurally similar compounds and other UV-absorbing substances in the extract can lead to significant interference.
Q3: What are the most likely sources of interference in this compound analysis?
A3: The most significant potential sources of interference in the spectroscopic analysis of this compound include:
-
Epimers: this compound is often isolated as an epimeric pair with Ophiopogonin A.[1] Due to their nearly identical chemical structures, they can be difficult to separate chromatographically and may have overlapping spectral signals.
-
Other Saponins: Extracts of Liriope species contain a variety of other steroidal saponins with similar structural features.
-
Phenolic Compounds: Plant extracts are rich in phenolic compounds, which exhibit strong UV absorbance and can co-elute with this compound, leading to artificially high quantification.
-
Matrix Effects: The overall complexity of the plant extract matrix can lead to suppression or enhancement of the analyte signal in techniques like LC-MS.
Q4: Which analytical technique is most suitable for the quantification of this compound?
A4: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a commonly used technique for the analysis of saponins. However, due to the lack of a strong chromophore in this compound, detection is often performed at a low wavelength, typically around 203-210 nm. For higher selectivity and sensitivity, especially in complex matrices, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is recommended.
Troubleshooting Guides
Issue 1: Poor Peak Resolution or Co-elution with Interfering Peaks
Symptoms:
-
The this compound peak is not baseline separated from adjacent peaks.
-
The peak shape is broad or shows shouldering.
-
Inconsistent peak retention times.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Co-elution with Epimer (Ophiopogonin A) | Optimize the HPLC mobile phase composition. A slight modification of the organic solvent ratio or the use of a different organic modifier (e.g., methanol instead of acetonitrile) can improve separation. Consider using a longer column or a column with a different stationary phase (e.g., a phenyl-hexyl column). | Improved separation between the this compound and Ophiopogonin A peaks. |
| Interference from Phenolic Compounds | Incorporate a solid-phase extraction (SPE) clean-up step prior to HPLC analysis. A C18 or a specialized polymeric sorbent can be used to selectively remove interfering phenolic compounds. | Sharper, more symmetrical peak for this compound with a cleaner baseline. |
| Inadequate Chromatographic Conditions | Adjust the gradient elution profile. A shallower gradient can enhance the separation of closely eluting compounds. Lowering the flow rate can also improve resolution. | Better separation of all components in the chromatogram. |
Issue 2: Inaccurate Quantification (High or Low Recovery)
Symptoms:
-
The quantified amount of this compound is significantly higher or lower than expected.
-
Poor reproducibility of results between injections.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Spectral Overlap from Co-eluting Impurities | Use a photodiode array (PDA) detector to check for peak purity. If the peak is not pure, the interfering compound needs to be identified and chromatographically separated. | Accurate quantification based on a pure this compound peak. |
| Matrix Effects (Ion Suppression or Enhancement in LC-MS) | Prepare calibration standards in a matrix that closely matches the sample matrix (matrix-matched calibration). Alternatively, use an isotopically labeled internal standard for this compound if available. | More accurate and precise quantification by compensating for matrix effects. |
| Degradation of this compound | Investigate the stability of this compound under the analytical conditions (e.g., pH of the mobile phase, temperature). Forced degradation studies can help identify potential degradation products that might interfere with the analysis. | Consistent and reliable quantification by preventing analyte degradation. |
Experimental Protocols
General HPLC-UV Method for Steroidal Saponin Analysis (Adaptable for this compound)
This protocol provides a general framework for the HPLC-UV analysis of steroidal saponins like this compound. Optimization will be required for specific instrumentation and sample matrices.
-
Chromatographic System: A standard HPLC system equipped with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient of acetonitrile (A) and water (B), both containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Gradient Program (Example):
-
0-10 min: 20-40% A
-
10-30 min: 40-60% A
-
30-35 min: 60-80% A
-
35-40 min: 80-20% A (return to initial conditions)
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 203 nm (or a wavelength determined by the UV spectrum of a pure this compound standard).
-
Injection Volume: 10 µL
-
Sample Preparation:
-
Extract the plant material with a suitable solvent (e.g., methanol or 70% ethanol).
-
Filter the extract through a 0.45 µm syringe filter.
-
If significant interference is expected, perform a solid-phase extraction (SPE) clean-up using a C18 cartridge.
-
Visualizations
Caption: Troubleshooting workflow for interference in this compound analysis.
Caption: Potential sources of interference in the spectroscopic analysis of this compound.
References
Lirioprolioside B Cell Viability Assay: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering potential artifacts when using Lirioprolioside B in cell viability assays. While direct interference of this compound with common colorimetric assays has not been definitively reported in the literature, its nature as a complex natural product warrants careful consideration of potential interactions. This guide is designed to help you identify and address common issues to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My cell viability results with this compound are inconsistent or show an unexpected increase in viability at high concentrations. What could be the cause?
A1: Inconsistent results or an apparent increase in cell viability, especially with tetrazolium-based assays like MTT, MTS, or WST-1, can be indicative of assay artifacts. Compounds with reducing properties, such as some antioxidants, can directly reduce the tetrazolium salts to colored formazan, independent of cellular metabolic activity.[1] This leads to a false-positive signal, suggesting higher viability than is actually present. While the reducing potential of this compound is not extensively documented, it is a plausible cause for such artifacts, similar to what is observed with other plant-derived compounds.[2]
Q2: Are there specific cell viability assays that are more prone to interference by test compounds like this compound?
A2: Yes, tetrazolium reduction assays (MTT, MTS, XTT, WST-1) are susceptible to interference from reducing compounds.[3][4] These assays rely on the enzymatic reduction of a tetrazolium salt by metabolically active cells.[3][5][6] If your test compound can chemically reduce the tetrazolium salt, it will lead to artificially high absorbance readings. The MTT assay can also be affected by compounds that inhibit efflux pumps, which can paradoxically increase the MTT reduction signal.[7]
Q3: How can I test if this compound is directly interfering with my cell viability assay?
A3: A simple cell-free control experiment can help determine if this compound is directly reducing the tetrazolium salt.
Troubleshooting Guide
Problem 1: Unexpectedly High Absorbance Readings or Apparent Increase in Cell Viability
Possible Cause: Direct reduction of the assay reagent (e.g., MTT, MTS, WST-1) by this compound, independent of cellular activity.
Troubleshooting Steps:
-
Perform a Cell-Free Assay Control:
-
Prepare wells with your complete cell culture medium but without any cells.
-
Add this compound at the same concentrations used in your experiment.
-
Add the cell viability assay reagent (MTT, MTS, or WST-1).
-
Incubate for the standard duration and measure the absorbance.
-
Interpretation: If you observe an increase in absorbance in the cell-free wells containing this compound, it strongly suggests direct chemical reduction of the reagent by your compound.
-
-
Consider an Alternative Assay:
-
If interference is confirmed, switch to a non-tetrazolium-based viability assay.
-
ATP-based assays (e.g., CellTiter-Glo®) measure the level of intracellular ATP, which is a robust indicator of cell viability and is less prone to interference from reducing compounds.[2][3]
-
LDH release assays measure cytotoxicity by quantifying the release of lactate dehydrogenase from damaged cells.
-
Sulforhodamine B (SRB) assay measures total protein content and is generally less susceptible to interference from colored or reducing compounds.[1]
-
Direct cell counting using a hemocytometer or an automated cell counter with a viability dye (e.g., trypan blue) provides a direct measure of viable cell number.
-
Problem 2: Inconsistent or Non-Reproducible Results
Possible Cause: In addition to potential chemical interference, inconsistencies can arise from experimental variability.
Troubleshooting Steps:
-
Optimize Seeding Density: Ensure that cells are in the logarithmic growth phase and that the seeding density is appropriate for the duration of the experiment. Overconfluency or insufficient cell numbers can lead to variable results.[8][9]
-
Standardize Incubation Times: Adhere to consistent incubation times for both the compound treatment and the assay reagent.
-
Ensure Complete Solubilization (for MTT assay): After adding the solubilization solution in the MTT assay, ensure that all formazan crystals are fully dissolved before reading the plate. Incomplete solubilization is a common source of variability.
-
Include Proper Controls: Always include untreated (vehicle) controls and positive controls for cytotoxicity if applicable.
Data Presentation: Comparison of Cell Viability Assay Principles
| Assay Type | Principle | Potential for this compound Interference |
| Tetrazolium Reduction (MTT, MTS, WST-1) | Enzymatic reduction of tetrazolium salt to colored formazan by metabolically active cells.[3][5][10] | High: Potential for direct chemical reduction by the compound, leading to false-positive results. |
| ATP Measurement | Quantification of intracellular ATP levels as an indicator of metabolically active cells.[3] | Low: Less susceptible to interference from reducing compounds. |
| LDH Release | Measurement of lactate dehydrogenase released from cells with compromised membrane integrity. | Low: Measures cytotoxicity rather than viability directly; unlikely to be affected by reducing properties. |
| Sulforhodamine B (SRB) | Staining of total cellular protein, providing an estimate of cell number.[1] | Low: Less prone to interference from colored or reducing compounds. |
Experimental Protocols
Cell-Free Interference Assay Protocol
-
Prepare a 96-well plate with cell culture medium.
-
Add this compound to the wells at the final concentrations to be tested. Include a vehicle control (e.g., DMSO).
-
Add the same volume of cell viability reagent (e.g., 10 µL of WST-1 reagent per 100 µL of medium) to each well as you would in your cellular assay.[5][6]
-
Incubate the plate under the same conditions (e.g., 37°C, 5% CO2) and for the same duration (e.g., 1-4 hours) as your standard protocol.[3]
-
Measure the absorbance at the appropriate wavelength (e.g., 440 nm for WST-1).[5][6]
MTT Cell Viability Assay Protocol
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and incubate for the desired period.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[3]
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[3]
-
Mix thoroughly and measure the absorbance at ~570 nm.
Visualizations
Caption: Workflow for identifying this compound interference.
Caption: Troubleshooting logic for this compound viability assays.
References
- 1. CheMondis Marketplace [chemondis.com]
- 2. Evaluation of Antioxidant and Antibacterial Effects of Lyophilized Cell-Free Probiotic Supernatants of Three Lactobacillus spp. and Their Cytocompatibility Against Periodontal Ligament Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical profile and antioxidant activity of bidirectional metabolites from Tremella fuciformis and Acanthopanax trifoliatus as assessed using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perilloside B | C16H24O7 | CID 73815069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tuliposide B | C11H18O9 | CID 441643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. answers.com [answers.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Ligupurpuroside B | C35H46O17 | CID 10101498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Lindernioside B | C41H58O18 | CID 101682246 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Lirioprolioside B Biological Assays
Welcome to the technical support center for Lirioprolioside B biological assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during in-vitro experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental protocols and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: My anti-inflammatory assay results with this compound are not consistent. What are the potential causes?
A1: Inconsistent results in anti-inflammatory assays are common and can stem from several factors. Key areas to investigate include:
-
Cell Line Variability: Ensure you are using a consistent cell line and passage number. Macrophage cell lines like RAW 264.7 can exhibit phenotypic changes over time, affecting their response to stimuli like lipopolysaccharide (LPS) and to inhibitors like this compound.
-
LPS Potency and Purity: The activity of LPS can vary between batches and suppliers. It is crucial to use LPS from the same lot for a series of experiments or to test each new lot for its potency in inducing an inflammatory response.
-
Reagent Stability: this compound, like many glycosides, may be susceptible to degradation. Ensure proper storage of your stock solutions (aliquoted, protected from light, and stored at -20°C or -80°C). Avoid repeated freeze-thaw cycles.
-
Assay-Specific Conditions: Factors such as incubation times, cell density, and the concentration of reagents like Griess reagent (for nitric oxide measurement) can all influence the outcome.[1]
Q2: I am observing high variability in my neuroprotective assays using this compound. What should I check?
A2: Neuroprotective assays, particularly those involving neuronal cell lines like SH-SY5Y or PC12, are sensitive to experimental conditions.[2][3][4] Common sources of variability include:
-
Inconsistent Induction of Neurotoxicity: The method used to induce neuronal damage (e.g., with H₂O₂, 6-OHDA, or β-amyloid) must be tightly controlled. The concentration and incubation time of the neurotoxin are critical parameters that need to be optimized and kept consistent.[5]
-
Cell Differentiation Status: If you are using a cell line that can be differentiated (like SH-SY5Y or PC12), the differentiation protocol must be standardized. The degree of differentiation can significantly impact cellular responses to both the toxin and the protective agent.
-
Cell Viability Assay Choice: Different viability assays measure different cellular parameters (e.g., metabolic activity with MTT, membrane integrity with LDH). The choice of assay can influence the perceived neuroprotective effect. It is advisable to use orthogonal methods to confirm findings.
-
Compound Solubility: this compound may have limited solubility in aqueous media. Ensure it is fully dissolved in your vehicle (e.g., DMSO) before further dilution in culture medium. Precipitation of the compound will lead to inconsistent effective concentrations.
Q3: My antioxidant assay results for this compound are different from published data. Why might this be?
A3: Antioxidant assays are chemical-based and can be influenced by a variety of factors, leading to discrepancies between labs.[6][7] Consider the following:
-
Assay Method: Different antioxidant assays (e.g., DPPH, ABTS, FRAP, ORAC) measure different aspects of antioxidant activity.[8] Results from one assay are not always directly comparable to another. The choice of assay can significantly impact the outcome.[6][7]
-
Reagent Preparation and Stability: The DPPH radical solution, for instance, is light-sensitive and should be freshly prepared.[9][10][11] The stability of Trolox standards and other reagents is also crucial for generating a reliable standard curve.
-
Reaction Kinetics: The incubation time for the reaction between this compound and the radical (e.g., DPPH) is a critical parameter. Ensure you are using the same incubation time as the reference study.
-
Solvent Effects: The solvent used to dissolve this compound and the reaction medium can influence the antioxidant activity measurement.
Troubleshooting Guides
Inconsistent Anti-inflammatory Assay Results
| Symptom | Possible Cause | Troubleshooting Step |
| High variability between replicate wells | Inconsistent cell seeding or pipetting errors. | Use a multichannel pipette for adding reagents. Ensure a single-cell suspension before seeding. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with sterile PBS. | |
| LPS stimulation is weak or variable | Low potency of LPS. | Use a new vial of LPS or a different lot. Titrate the LPS concentration to determine the optimal dose for your cell line. |
| Cell line has become resistant to LPS. | Use a lower passage number of the cell line. | |
| This compound shows no effect or inconsistent inhibition | Compound degradation. | Prepare fresh stock solutions. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. |
| Incorrect concentration range. | Perform a dose-response curve over a wider range of concentrations. | |
| Cell viability is affected. | Perform a cytotoxicity assay to ensure the observed effect is not due to cell death.[1] |
Inconsistent Neuroprotective Assay Results
| Symptom | Possible Cause | Troubleshooting Step |
| High background cell death in control wells | Cells are unhealthy before the experiment. | Ensure optimal cell culture conditions (media, CO₂, humidity). Do not use cells that are over-confluent. |
| Contamination. | Check for microbial contamination. | |
| Variability in neurotoxin-induced cell death | Inconsistent neurotoxin preparation or application. | Prepare fresh neurotoxin solutions for each experiment. Ensure even mixing when adding to wells. |
| Cells are at different growth phases. | Seed cells at the same density and allow them to attach and stabilize for the same amount of time before treatment. | |
| This compound shows variable protection | Compound precipitation. | Visually inspect the wells for any precipitate after adding the compound. Consider using a different vehicle or a lower concentration. |
| Timing of treatment is critical. | Optimize the pre-treatment time with this compound before adding the neurotoxin. |
Inconsistent Antioxidant Assay Results
| Symptom | Possible Cause | Troubleshooting Step |
| Standard curve is not linear or has a low R² value | Inaccurate standard dilutions. | Carefully prepare fresh serial dilutions of the standard (e.g., Trolox, Gallic Acid) for each assay. |
| Reagent degradation. | Use fresh reagents, especially the radical solution (e.g., DPPH). | |
| High variability between replicates | Pipetting errors. | Use calibrated pipettes and ensure thorough mixing of reagents in the wells. |
| Light exposure affecting the radical. | Perform the assay in a dark environment or use plates protected from light.[9] | |
| Results differ from expected values | Different assay conditions. | Ensure that the wavelength, incubation time, and temperature are identical to the reference protocol. |
| Interference from the sample matrix. | If testing an extract, other compounds may interfere with the assay. Consider further purification of this compound. |
Experimental Protocols
In-vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration <0.1%) for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Nitric Oxide Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated control.
In-vitro Neuroprotection Assay: H₂O₂-induced Oxidative Stress in SH-SY5Y Cells
-
Cell Culture: Culture SH-SY5Y human neuroblastoma cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach for 24 hours.
-
Treatment: Pre-treat the cells with different concentrations of this compound for 24 hours.
-
Induction of Oxidative Stress: Add H₂O₂ to a final concentration of 100 µM and incubate for another 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: Express cell viability as a percentage of the untreated control.
In-vitro Antioxidant Assay: DPPH Radical Scavenging Activity
-
Reagent Preparation:
-
Prepare a 0.2 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Keep this solution in the dark.
-
Prepare a series of standard solutions of Trolox or Gallic Acid in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of various concentrations of this compound or standard solutions.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the IC₅₀ value (the concentration of this compound required to scavenge 50% of the DPPH radicals).
Visualizations
Caption: this compound anti-inflammatory signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Neuroprotective effects of Liriope platyphylla extract against hydrogen peroxide-induced cytotoxicity in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Neuroprotective effects of phenylethanoid glycosides in an in vitro model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Enhancing the Bioavailability of Lirioprolioside B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Lirioprolioside B.
FAQs and Troubleshooting Guides
This section addresses common challenges and questions that may arise during the formulation and experimental evaluation of this compound.
Solubility and Dissolution Issues
Q1: My this compound is not dissolving in aqueous buffers. What should I do?
A1: this compound, a steroidal glycoside, is expected to have low aqueous solubility. Direct dissolution in aqueous buffers is often challenging. Here are some troubleshooting steps:
-
Co-solvent Systems: As a first step, prepare a stock solution in an organic solvent like DMSO. For subsequent dilutions in aqueous media for in vitro experiments, a co-solvent system is recommended. A common starting point is a mixture of DMSO, PEG300, and a surfactant like Tween-80 in saline.
-
Sonication and Gentle Heating: To aid dissolution, especially when preparing stock solutions or formulations, use of an ultrasonic bath and gentle heating can be effective.
-
pH Adjustment: The solubility of this compound may be pH-dependent. Experiment with a range of pH values in your buffers to determine if solubility can be improved.
-
Use of Solubilizing Excipients: Consider incorporating solubilizing agents such as cyclodextrins (e.g., SBE-β-CD) into your formulation.
Q2: I'm observing precipitation of this compound when I dilute my DMSO stock solution in my cell culture medium. How can I prevent this?
A2: This is a common issue when the concentration of the organic solvent is significantly reduced upon dilution. To mitigate this:
-
Optimize Co-solvent Ratios: The provided protocol of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline is a good starting point for animal studies, but for cell culture, the concentrations of PEG300 and Tween-80 might need to be optimized to be non-toxic to your cells.
-
Serial Dilutions: Perform serial dilutions to gradually decrease the concentration of the organic solvent.
-
Formulation Approaches: For more stable solutions, consider advanced formulation strategies such as lipid-based formulations (e.g., SEDDS) or solid dispersions.
Q3: What is the Biopharmaceutical Classification System (BCS) class of this compound?
A3: While a definitive BCS classification for this compound is not yet established in the literature, based on its steroidal glycoside structure and poor aqueous solubility, it is likely to be classified as either BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability). Many natural glycosides suffer from poor permeability in addition to low solubility. Experimental determination of its permeability is necessary for a definitive classification.
Bioavailability Enhancement Strategies
Q4: What are the most promising strategies to enhance the oral bioavailability of this compound?
A4: Given its presumed low solubility, several formulation strategies can be employed to improve the oral bioavailability of this compound. The choice of strategy will depend on the specific experimental goals and resources.
-
Particle Size Reduction:
-
Micronization/Nanonization: Reducing the particle size increases the surface area for dissolution. This can be achieved through techniques like milling or high-pressure homogenization.
-
-
Solid Dispersions:
-
Dispersing this compound in a hydrophilic carrier can enhance its dissolution rate. Common techniques include spray drying and hot-melt extrusion.
-
-
Lipid-Based Formulations:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This can significantly improve the solubilization and absorption of lipophilic drugs.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can encapsulate the drug, protecting it from degradation and enhancing its absorption.
-
-
Complexation:
-
Cyclodextrins: These can form inclusion complexes with poorly soluble drugs, increasing their solubility and dissolution rate.
-
| Formulation Strategy | Principle | Potential Advantages for this compound |
| Particle Size Reduction | Increases surface area for dissolution. | Improved dissolution rate in the GI tract. |
| Solid Dispersions | Drug is dispersed in a hydrophilic matrix. | Enhanced solubility and dissolution. |
| SEDDS | Forms a microemulsion in the GI tract. | Improved solubilization and absorption. |
| SLNs/NLCs | Encapsulation in lipid nanoparticles. | Enhanced stability and potential for lymphatic uptake. |
| Cyclodextrin Complexation | Forms a host-guest complex. | Increased aqueous solubility. |
In Vitro and In Vivo Experiments
Q5: I am not observing the expected biological activity in my in vitro experiments. What could be the reason?
A5: Several factors could contribute to a lack of in vitro activity:
-
Poor Solubility: As discussed, if this compound is not adequately dissolved in the cell culture medium, its effective concentration at the cellular level will be much lower than the nominal concentration.
-
Degradation: Assess the stability of this compound in your experimental conditions (e.g., temperature, pH, light exposure).
-
Cell Line Sensitivity: The chosen cell line may not be sensitive to the effects of this compound. Ensure that the cellular targets or pathways you are investigating are relevant to your cell model.
-
Incorrect Dosage: Perform a dose-response study to determine the optimal concentration range for your experiments.
Q6: What are the key considerations for designing an in vivo study to assess the bioavailability of a this compound formulation?
A6: A well-designed in vivo pharmacokinetic study is crucial for evaluating the bioavailability of your formulation. Key considerations include:
-
Animal Model: Rats or mice are commonly used for initial pharmacokinetic studies.
-
Dosing: An intravenous (IV) dose is necessary to determine the absolute bioavailability. The oral dose should be administered as the formulated product and a simple suspension as a control.
-
Blood Sampling: A sparse sampling schedule should be designed to capture the absorption, distribution, and elimination phases of the drug.
-
Analytical Method: A sensitive and validated analytical method, such as LC-MS/MS, is required to quantify this compound in plasma samples.
-
Pharmacokinetic Parameters: Key parameters to calculate include Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and F (absolute bioavailability).
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation for In Vivo (Oral) Administration
This protocol describes the preparation of a co-solvent-based formulation suitable for oral gavage in rodents.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the this compound in DMSO to create a stock solution (e.g., 25 mg/mL). Use sonication if necessary.
-
In a separate tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the DMSO solution and mix thoroughly. A typical ratio is 1 part DMSO to 4 parts PEG300.
-
Add Tween-80 to the mixture and mix until a clear solution is obtained. A typical final concentration of Tween-80 is 5%.
-
Add saline to the desired final volume and mix well. The final composition will be approximately 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Example for a 1 mL final volume:
-
Start with 100 µL of a 25 mg/mL this compound stock in DMSO.
-
Add 400 µL of PEG300 and mix.
-
Add 50 µL of Tween-80 and mix.
-
Add 450 µL of saline to bring the total volume to 1 mL.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a basic design for a pharmacokinetic study to determine the oral bioavailability of a this compound formulation.
Study Design:
-
Animals: Male Sprague-Dawley rats (n=5 per group).
-
Groups:
-
Group 1: Intravenous (IV) administration of this compound (e.g., 1 mg/kg in a suitable IV formulation).
-
Group 2: Oral gavage of this compound suspension (e.g., 10 mg/kg in 0.5% carboxymethyl cellulose).
-
Group 3: Oral gavage of the formulated this compound (e.g., 10 mg/kg of the co-solvent formulation from Protocol 1).
-
-
Blood Sampling (IV group): 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Blood Sampling (Oral groups): 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Sample Processing: Collect blood in heparinized tubes, centrifuge to obtain plasma, and store at -80°C until analysis.
-
Analysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis software.
Calculation of Absolute Bioavailability (F%):
F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |
| t1/2 | Elimination half-life |
| F% | Absolute bioavailability |
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Structurally Similar Steroidal Glycosides
Based on studies of the structurally related compound Liriopesides B, this compound may potentially modulate the following signaling pathways, which are often dysregulated in cancer.
Validation & Comparative
A Comparative Analysis of the Efficacy of Bioactive Compounds from Liriope platyphylla and Ophiopogon japonicus
An Objective Guide for Researchers and Drug Development Professionals
In the realm of natural product research, the quest for novel therapeutic agents has led to a deep exploration of traditional medicinal plants. Among these, Liriope platyphylla and Ophiopogon japonicus have garnered significant attention for their rich composition of bioactive compounds with promising pharmacological activities. This guide provides a comparative analysis of the efficacy of key compounds isolated from these two plants, focusing on their anticancer and anti-inflammatory properties. While direct comparative studies between specific compounds like Lirioprolioside B and Ophiopogonin A are scarce in the current literature, this guide will compare the most extensively studied bioactive constituents from each plant: Spicatoside A and (-)-Liriopein B from Liriope platyphylla, and Ophiopogonin D and Ophiopogonin B from Ophiopogon japonicus.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data on the anticancer and anti-inflammatory activities of the selected compounds. These values provide a basis for comparing their relative potency in various experimental models.
Table 1: Anticancer Activity (IC50 Values)
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Spicatoside A | A549 (Lung Carcinoma) | 17.3 µg/mL | [1][2] |
| SK-OC-3 (Ovarian Cancer) | 21.7 µg/mL | [1][2] | |
| SK-Mel-2 (Melanoma) | 14.9 µg/mL | [1][2] | |
| XF-498 (CNS Cancer) | 18.8 µg/mL | [1][2] | |
| HCT-15 (Colon Cancer) | 15.6 µg/mL | [1][2] | |
| Ophiopogonin D' | A2780 (Ovarian Cancer) | 0.89 µM | [3] |
| Ophiopogonin D | A2780 (Ovarian Cancer) | > 50 µM | [3] |
| Ophiopojaponin C | A2780 (Ovarian Cancer) | > 50 µM | [3] |
Table 2: Anti-inflammatory Activity (IC50 Values)
| Compound | Assay | IC50 Value | Reference |
| Ophiopogonin D | Inhibition of PMA-induced adhesion of HL-60 cells to ECV304 cells | 1.38 nmol/l | [4] |
| Ruscogenin | Inhibition of PMA-induced adhesion of HL-60 cells to ECV304 cells | 7.76 nmol/l | [4] |
| Radix Ophiopogon japonicus extract | Inhibition of PMA-induced adhesion of HL-60 cells to ECV304 cells | 42.85 µg/ml | [4] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these compounds are underpinned by their modulation of key cellular signaling pathways. The following diagrams illustrate the known mechanisms of action for each compound.
Liriope platyphylla Compounds
Caption: Signaling pathways modulated by Spicatoside A and (-)-Liriopein B.
Ophiopogon japonicus Compounds
Caption: Signaling pathways modulated by Ophiopogonin D and Ophiopogonin B.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to allow for replication and further investigation.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of the compounds on cancer cell lines.
Protocol:
-
Cancer cells (e.g., A549, HCT-116, A2780) are seeded in 96-well plates at a density of 3,000-5,000 cells per well and incubated overnight.[5]
-
The cells are then treated with various concentrations of the test compound (e.g., Spicatoside A, Ophiopogonin D') or a vehicle control (DMSO).[5]
-
After a specified incubation period (e.g., 48 hours), the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[5]
-
The plates are incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.[5]
Western Blot Analysis
Objective: To investigate the effect of the compounds on the expression and phosphorylation of proteins in specific signaling pathways.
Protocol:
-
Cells are treated with the test compound for a specified time and at a specific concentration.
-
The cells are then lysed to extract total protein.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-STAT3, NF-κB, Akt, p-Akt).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
The protein bands are visualized using a chemiluminescence detection system.
The following diagram illustrates a general workflow for these experimental protocols.
Caption: A generalized workflow for in vitro efficacy testing.
Concluding Remarks
The available evidence suggests that bioactive compounds from both Liriope platyphylla and Ophiopogon japonicus possess significant anticancer and anti-inflammatory properties. Spicatoside A from Liriope platyphylla demonstrates broad-spectrum anticancer activity against various cell lines, primarily through the induction of autophagy and apoptosis via modulation of the PI3K/Akt/mTOR and MAPK pathways.[6] (-)-Liriopein B also shows promise by inhibiting a key survival pathway (AKT) and activating stress-related pathways.[7][8][9]
On the other hand, ophiopogonins from Ophiopogon japonicus exhibit potent and diverse biological effects. Ophiopogonin D' stands out for its potent anticancer activity at nanomolar concentrations.[3] Ophiopogonin D has demonstrated significant anti-inflammatory effects and modulates multiple signaling pathways, including STAT3, NF-κB, and the Keap1/Nrf2 antioxidant response element pathway, highlighting its potential in treating diseases with inflammatory and oxidative stress components.[10][11][12] Ophiopogonin B has been shown to induce apoptosis in cancer cells through the Hippo signaling pathway.[13][14]
A direct comparison of efficacy is challenging due to the different compounds and experimental systems studied. However, the low nanomolar IC50 value of Ophiopogonin D in an anti-inflammatory assay and the sub-micromolar anticancer activity of Ophiopogonin D' suggest that ophiopogonins may exhibit higher potency in certain contexts. Further head-to-head studies are warranted to definitively compare the therapeutic potential of these promising natural products. This guide provides a foundational overview to inform such future research and drug development endeavors.
References
- 1. Pharmacological Activities and Applications of Spicatoside A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomolther.org [biomolther.org]
- 3. mdpi.com [mdpi.com]
- 4. Anti-inflammatory activities of aqueous extract from Radix Ophiopogon japonicus and its two constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell metabolomics study on the anticancer effects of Ophiopogon japonicus against lung cancer cells using UHPLC/Q-TOF-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor Activity of Spicatoside A by Modulation of Autophagy and Apoptosis in Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Active Constituents from Liriope platyphylla Root against Cancer Growth In Vitro | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Active Constituents from Liriope platyphylla Root against Cancer Growth In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ophiopogonin D, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ophiopogonin D improves oxidative stress and mitochondrial dysfunction in pancreatic β cells induced by hydrogen peroxide through Keap1/Nrf2/ARE pathway in diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. Ophiopogonin B induces reactive oxygen species-dependent apoptosis through the Hippo pathway in nasopharyngeal carcinoma - ProQuest [proquest.com]
- 14. spandidos-publications.com [spandidos-publications.com]
Comparative Guide to Analytical Methods for Lirioprolioside B Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of three common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC)—for the quantitative analysis of Lirioprolioside B. Due to the limited availability of direct cross-validation studies for this compound, this guide leverages validation data from its close structural analog, Syringin, and other related phenylpropanoid glycosides. This comparative analysis aims to assist researchers in selecting the most appropriate analytical method for their specific needs, considering factors such as sensitivity, precision, and application.
Data Presentation: Performance Comparison of Analytical Methods
The following table summarizes the key performance parameters of HPLC-UV, LC-MS/MS, and HPTLC for the analysis of Syringin and similar phenylpropanoid glycosides, serving as a proxy for this compound.
| Parameter | HPLC-UV | LC-MS/MS | HPTLC |
| Linearity (Range) | 1 - 1000 ppm (for various phenolic compounds)[1] | 0.1 - 500 ng/mL (for Syringin)[2] | 100 - 2000 ng/spot (for Purpurin and Alizarin)[3] |
| Correlation Coefficient (r²) | > 0.99[1] | > 0.995[2] | 0.9967 (Purpurin), 0.9941 (Alizarin)[3] |
| Limit of Detection (LOD) | < 0.1 µg/mL (for various phenylpropanoids)[4] | < 0.1 ng/mL[2] | 23.87 ± 0.52 ng/spot (Purpurin), 18.36 ± 0.72 ng/spot (Alizarin)[3] |
| Limit of Quantification (LOQ) | < 0.5 µg/mL (for various phenylpropanoids)[4] | 0.1 ng/mL[2] | 71.61 ± 0.84 ng/spot (Purpurin), 55.08 ± 0.26 ng/spot (Alizarin)[3] |
| Accuracy (% Recovery) | 97.1 - 102.2%[1] | 88.0 - 108.2%[2] | 97.96 - 99.15% (Purpurin), 98.42 - 99.14% (Alizarin)[3] |
| Precision (%RSD) | < 4.2% (intra- and inter-day)[4] | < 13% (intra- and inter-day) | < 2.0% (Repeatability)[5] |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for structurally similar compounds and can be adapted for the analysis of this compound.
High-Performance Liquid Chromatography with UV detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in herbal extracts and pharmaceutical formulations.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of phenolic compounds.[1]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic or acetic acid) and an organic phase (e.g., acetonitrile or methanol) is typically employed. A common mobile phase composition is acetonitrile–water–acetic acid (20:80:1, v/v/v).[6]
-
Flow Rate: A flow rate of 1.0 mL/min is generally used.
-
Detection: UV detection is performed at a wavelength of 331 nm, which is suitable for phenylpropanoid glycosides.[6]
-
Sample Preparation: Plant material is extracted with a suitable solvent such as methanol. The extract is then filtered before injection into the HPLC system.
-
Quantification: A calibration curve is constructed by plotting the peak area against the concentration of a this compound reference standard.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the determination of this compound in complex biological matrices such as plasma and tissue samples, particularly for pharmacokinetic studies.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: A UPLC BEH C18 column is often used for rapid separation.
-
Mobile Phase: A gradient elution with a mobile phase consisting of acetonitrile and 10 mmol/L ammonium acetate with 0.1% formic acid is a common choice.
-
Flow Rate: A flow rate of 0.4 mL/min is typical.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode is used, depending on the analyte's properties.
-
Detection: Multiple Reaction Monitoring (MRM) mode is employed for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound would need to be determined.
-
Sample Preparation: For plasma samples, protein precipitation with acetonitrile is a common and effective method for sample clean-up.
-
Quantification: An internal standard is used, and a calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a versatile technique suitable for the qualitative and quantitative analysis of this compound in herbal materials and extracts. It allows for the simultaneous analysis of multiple samples.
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254 are commonly used.[3]
-
Sample Application: Samples and standards are applied to the HPTLC plate as bands using an automated applicator.
-
Mobile Phase: A mixture of solvents is used for chromatographic development. For similar compounds, a mobile phase of toluene, ethyl acetate, and glacial acetic acid (6:3.5:0.5; v/v/v) has been shown to be effective.[3]
-
Development: The plate is developed in a chromatographic chamber saturated with the mobile phase vapor.
-
Detection and Quantification: After development, the plate is dried and the spots are visualized under UV light. Densitometric scanning is performed at a specific wavelength (e.g., 254 nm) to quantify the analytes.[3]
-
Quantification: The amount of this compound is determined by comparing the peak area of the sample to that of a reference standard.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the cross-validation of analytical methods and a general signaling pathway that could be investigated in relation to this compound's biological activity.
Caption: Workflow for the cross-validation of analytical methods.
Caption: A potential signaling pathway affected by this compound.
References
- 1. Development and Validation of an HPLC-UV Method for Determination of Eight Phenolic Compounds in Date Palms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Syringin: a naturally occurring compound with medicinal properties [frontiersin.org]
- 3. phcogres.com [phcogres.com]
- 4. Quantitative determination of 10 phenylpropanoid and lignan compounds in Lancea tibetica by high-performance liquid chromatography with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. tandfonline.com [tandfonline.com]
In-Depth Analysis of Lirioprolioside B's Anti-Neuroinflammatory Effects Remains Elusive Due to Lack of Published Research
A comprehensive review of published scientific literature reveals a significant gap in the understanding of Lirioprolioside B's effects on neuroinflammation. Despite a thorough search for experimental data and detailed protocols related to this specific compound, no peer-reviewed studies detailing its quantitative impact or mechanisms of action in neuroinflammatory models could be identified. Consequently, a direct comparison with alternative therapeutic agents and a replication of published findings, as originally intended, cannot be performed at this time.
The initial aim was to synthesize existing research on this compound to provide researchers, scientists, and drug development professionals with a comparative guide to its efficacy. This guide was intended to include structured data tables, detailed experimental methodologies, and visual representations of its signaling pathways. However, the foundational element for such a guide—published, replicable data—is currently unavailable in the public domain.
While the search did not yield specific information on this compound, it did highlight broader strategies and alternative compounds under investigation for the treatment of neuroinflammation, a key pathological process in neurodegenerative diseases like Alzheimer's. Research in this area often focuses on the role of microglia, the primary immune cells of the central nervous system.[1][2] Lipopolysaccharide (LPS) is frequently used in experimental models to induce a neuroinflammatory response in microglia, characterized by the release of pro-inflammatory mediators.[3][4][5]
Several natural compounds are being explored for their potential to mitigate this inflammatory cascade. For instance, studies on the flavonoid Tiliroside demonstrate its ability to inhibit neuroinflammation by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[6][7] The Nrf2 signaling pathway is a key regulator of cellular defense against oxidative stress and inflammation.[8][9][10] Activation of Nrf2 leads to the expression of antioxidant and cytoprotective genes, which can suppress the inflammatory response in microglia.[6][9]
Explored Signaling Pathways in Neuroinflammation
In the absence of data for this compound, a general overview of signaling pathways commonly implicated in neuroinflammation provides context for future research. The activation of microglia by stimuli like LPS triggers intracellular signaling cascades that result in the production of inflammatory molecules.
A key pathway in this process is the Toll-like receptor 4 (TLR4) signaling pathway, which is activated by LPS.[3] This activation leads to the downstream engagement of transcription factors such as Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression.[2][4] The activation of NF-κB results in the transcription of genes encoding pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which produce inflammatory mediators.[2][11]
The workflow for investigating the anti-neuroinflammatory effects of a compound typically involves in vitro studies using microglial cell lines, followed by in vivo validation in animal models of neuroinflammation.
Caption: General experimental workflow for assessing anti-neuroinflammatory compounds.
Should research on this compound become available, a similar workflow would be anticipated. The investigation would likely begin with cell-based assays to determine its effect on LPS-induced inflammation in microglia, followed by mechanistic studies to elucidate the involved signaling pathways, and finally, in vivo experiments to confirm its therapeutic potential in a living organism.
Until such studies are published, the scientific community's understanding of this compound's therapeutic potential remains speculative. Future research is necessary to isolate and characterize its effects, determine its mechanism of action, and establish a data-driven basis for comparison with other anti-neuroinflammatory agents.
References
- 1. Microglia in neurodegenerative diseases: mechanism and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of natural compounds on LPS-induced inflammatory responses in microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipopolysaccharide-Induced Neuroinflammation as a Bridge to Understand Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bot Verification [hmlfunctionalcare.com]
- 6. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of the Nrf2 Signaling Pathway as a Therapeutic Strategy Against Periodontal Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Activation of Nrf2/HO-1 by 8-Epi-7-deoxyloganic Acid Attenuates Inflammatory Symptoms through the Suppression of the MAPK/NF-κB Signaling Cascade in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of Nrf2 in the liver is associated with stress resistance mediated by suppression of the growth hormone-regulated STAT5b transcription factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
In-depth Analysis of Lirioprolioside B Uncovers a Gap in Current Scientific Literature
A comprehensive investigation into the mechanism of action of Lirioprolioside B has revealed a significant lack of available scientific data, precluding a direct comparison with established drugs. Despite extensive searches of scientific databases, no specific studies detailing the molecular pathways influenced by this compound could be identified.
While the initial intent was to produce a detailed comparison guide for researchers, scientists, and drug development professionals, the foundational information on the target compound, this compound, is not present in the public scientific domain. Searches for its potential anti-inflammatory or neuroprotective actions, common activities for related compounds, did not yield specific results.
Often, natural compounds with similar structures exhibit related biological activities. For instance, other iridoid glycosides have demonstrated anti-inflammatory effects through the modulation of key signaling pathways. One such related compound, Scropolioside B, has been shown to inhibit the expression of pro-inflammatory cytokines by targeting the Nuclear Factor-kappa B (NF-κB) and NLRP3 inflammasome pathways. However, it is crucial to note that structural similarity does not guarantee an identical mechanism of action, and substituting data from one compound for another would be scientifically unsound.
For context, this guide was intended to compare this compound against well-understood pharmaceuticals, including:
-
Ibuprofen: A non-steroidal anti-inflammatory drug (NSAID) that exerts its effect by non-selectively inhibiting cyclooxygenase-1 (COX-1) and COX-2 enzymes. This inhibition blocks the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.
-
Dexamethasone: A potent synthetic glucocorticoid. Its primary mechanism involves binding to intracellular glucocorticoid receptors. The activated receptor complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and suppresses the expression of pro-inflammatory genes by interfering with transcription factors like NF-κB and Activator Protein-1 (AP-1).
-
Riluzole: A neuroprotective agent used in the treatment of amyotrophic lateral sclerosis (ALS). Its mechanism is multifaceted, involving the inhibition of glutamate release from presynaptic terminals, inactivation of voltage-dependent sodium channels, and non-competitive antagonism of N-methyl-D-aspartate (NMDA) receptors.
Without specific experimental data on this compound, a direct and objective comparison of its performance, molecular targets, and signaling pathways against these drugs is not possible. The creation of comparative data tables, experimental protocols, and signaling pathway diagrams as originally planned cannot be executed.
The absence of published research on the mechanism of action of this compound highlights a gap in the current scientific literature. Researchers interested in this compound may need to conduct foundational in vitro and in vivo studies to elucidate its pharmacological properties. Future research should aim to identify its molecular targets and determine its effects on key signaling cascades, such as the MAPK and NF-κB pathways, and its potential to mitigate oxidative stress. Until such data becomes available, any discussion of its mechanism relative to known drugs remains speculative.
A Head-to-Head Comparison of Lirioprolioside B Extraction Techniques
For Researchers, Scientists, and Drug Development Professionals
Lirioprolioside B, a steroidal saponin primarily found in the roots of Liriope platyphylla, has garnered significant interest for its potential therapeutic properties, including its anti-inflammatory effects. The efficient extraction of this bioactive compound is a critical first step in research and drug development. This guide provides an objective comparison of three modern extraction techniques: Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE), supported by experimental data from studies on similar saponin compounds.
Data Presentation: A Comparative Overview
| Feature | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) | Supercritical Fluid Extraction (SFE) | Conventional Method (Heat Reflux) |
| Principle | Utilizes acoustic cavitation to disrupt cell walls and enhance solvent penetration. | Employs microwave energy to heat the solvent and plant matrix, causing cell rupture. | Uses a supercritical fluid (typically CO2) as a solvent, often with a polar co-solvent. | Conventional heating and solvent reflux. |
| Typical Solvent | Ethanol-water mixtures | Ethanol-water mixtures | Supercritical CO2 with ethanol or methanol as a co-solvent | Ethanol, Methanol |
| Extraction Time | 15 - 60 minutes | 5 - 30 minutes | 30 - 120 minutes | Several hours |
| Temperature | 30 - 60 °C | 50 - 100 °C | 40 - 80 °C | Varies with solvent boiling point |
| Pressure | Atmospheric | Atmospheric to slightly elevated | High pressure (100 - 400 bar) | Atmospheric |
| Total Saponin Yield | Reported up to 38.87 mg/g of plant extract in Phytolaccaceae species.[1] | Generally considered to provide higher yields than UAE for polyphenols, suggesting potential for high saponin yields. | Can achieve high selectivity and yield, but is highly dependent on co-solvent and operating parameters. | Reported at 36.04 mg/g of plant extract in Phytolaccaceae species.[1] |
| Selectivity | Moderate | Moderate | High | Low |
| Advantages | Rapid, relatively low cost, lower processing temperatures. | Very rapid, efficient heating, reduced solvent consumption. | "Green" solvent, high selectivity, solvent-free final product. | Simple setup, well-established. |
| Disadvantages | Potential for radical formation, scalability can be challenging. | Potential for localized overheating, requires specialized equipment. | High initial investment, may require a co-solvent for polar compounds. | Time-consuming, high solvent consumption, potential for thermal degradation. |
Experimental Protocols
Detailed methodologies for each extraction technique are provided below. These protocols are based on established methods for saponin extraction and can be adapted for the specific extraction of this compound from Liriope platyphylla.
1. Ultrasound-Assisted Extraction (UAE) Protocol
-
Sample Preparation: Dried and powdered root of Liriope platyphylla (particle size < 0.5 mm).
-
Solvent: 70% Ethanol in deionized water.
-
Solid-to-Liquid Ratio: 1:20 (g/mL).
-
Apparatus: Ultrasonic bath or probe sonicator.
-
Procedure:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL flask.
-
Add 200 mL of the 70% ethanol solvent.
-
Place the flask in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Sonicate at a frequency of 40 kHz and a power of 200 W for 30 minutes at a controlled temperature of 50°C.
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
The filtrate can be concentrated under reduced pressure to obtain the crude extract.
-
2. Microwave-Assisted Extraction (MAE) Protocol
-
Sample Preparation: Dried and powdered root of Liriope platyphylla (particle size < 0.5 mm).
-
Solvent: 80% Ethanol in deionized water.
-
Solid-to-Liquid Ratio: 1:25 (g/mL).
-
Apparatus: A closed-vessel microwave extraction system.
-
Procedure:
-
Weigh 5 g of the powdered plant material and place it into a microwave extraction vessel.
-
Add 125 mL of the 80% ethanol solvent.
-
Seal the vessel and place it in the microwave extractor.
-
Irradiate the sample at a microwave power of 500 W for 15 minutes, with the temperature maintained at 80°C.
-
After the extraction is complete and the vessel has cooled, filter the mixture.
-
Concentrate the filtrate to obtain the crude extract.
-
3. Supercritical Fluid Extraction (SFE) Protocol
-
Sample Preparation: Dried and powdered root of Liriope platyphylla (particle size < 0.5 mm).
-
Solvent: Supercritical Carbon Dioxide (SC-CO2).
-
Co-solvent: 10% Ethanol.
-
Apparatus: Supercritical fluid extraction system.
-
Procedure:
-
Load approximately 20 g of the powdered plant material into the extraction vessel.
-
Pressurize the system with CO2 to 300 bar and heat the vessel to 60°C.
-
Introduce the ethanol co-solvent at a flow rate of 2 mL/min.
-
Maintain a constant CO2 flow rate of 15 g/min for a total extraction time of 90 minutes.
-
The extract is collected in a separator at a lower pressure and temperature (e.g., 60 bar and 25°C).
-
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for this compound extraction.
Signaling Pathway Diagram: this compound and the NF-κB Pathway
Based on studies of structurally similar compounds like Scropolioside B, this compound is hypothesized to exert its anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][3] This pathway is a central regulator of the inflammatory response.
Caption: this compound's potential inhibition of the NF-κB pathway.
References
- 1. Comparative Analysis of Saponins from Different Phytolaccaceae Species and Their Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scropolioside B Inhibits IL-1β and Cytokines Expression through NF-κB and Inflammasome NLRP3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scropolioside B inhibits IL-1β and cytokines expression through NF-κB and inflammasome NLRP3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Lirioprolioside B: A Comparative Analysis of its Anti-Cancer Efficacy Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer effects of Lirioprolioside B (LPB), a steroidal saponin isolated from Liriope spicata, across various cancer cell lines. The data presented is compiled from recent studies, offering a valuable resource for researchers investigating novel therapeutic agents. This document details the impact of LPB on cell viability, apoptosis, cell cycle progression, and key signaling pathways, supported by experimental data and methodologies.
Comparative Analysis of this compound's Anti-Cancer Activity
This compound has demonstrated significant anti-tumor activity in a range of cancer cell lines, primarily through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[1][2][3] The tables below summarize the quantitative data from studies on non-small cell lung cancer (NSCLC), oral squamous cell carcinoma (OSCC), and ovarian cancer cell lines.
Cell Viability and Apoptosis
| Cell Line | Cancer Type | Key Findings | Quantitative Data |
| H460 | Non-Small Cell Lung Cancer | Decreased cell viability and proliferation in a dose-dependent manner.[3][4] | Apoptosis rate: 80.1% with 60 µM LPB vs. 12.7% in control.[4] |
| H1975 | Non-Small Cell Lung Cancer | Reduced cell viability and proliferation in a dose-dependent manner.[3][4] | Apoptosis rate: 60.9% with 60 µM LPB vs. 8.3% in control.[4] |
| SAS | Oral Squamous Cell Carcinoma | Suppressed cell growth, colony formation, motility, and invasiveness.[1][5] | - |
| Cal-27 | Oral Squamous Cell Carcinoma | Suppressed cell growth, colony formation, motility, and invasiveness.[5] | - |
| A2780 | Ovarian Cancer | Inhibited proliferation and migration, and induced apoptosis.[2][5] | - |
Regulation of Apoptosis-Related and Cell Cycle Proteins
| Cell Line | Cancer Type | Upregulated Proteins | Downregulated Proteins |
| H460 | Non-Small Cell Lung Cancer | Bax, caspase-3, caspase-8, p38/MAPK, JNK, AMPKα, ULK, LC3.[4] | Bcl-2, Bcl-xl, ERK1/2, p-mTOR, PD-L1.[4] |
| H1975 | Non-Small Cell Lung Cancer | Bax, caspase-3, caspase-8, p38/MAPK, JNK, AMPKα, ULK, LC3.[4] | Bcl-2, Bcl-xl, ERK1/2, p-mTOR, PD-L1.[4] |
| SAS | Oral Squamous Cell Carcinoma | Bax, Bad, E-cadherin.[1][5] | Bcl-2, MMP-2, MMP-9, PI3K, Akt, p-mTOR, S6.[1][5] |
| Cal-27 | Oral Squamous Cell Carcinoma | Bax, Bad, E-cadherin.[5] | Bcl-2, MMP-2, MMP-9.[5] |
| A2780 | Ovarian Cancer | E-cadherin.[2][5] | Bcl-2, Cancer Antigen 125 (CA-125).[2][5] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the studies on this compound.
Cell Proliferation and Viability Assays
1. Cell Counting Kit-8 (CCK-8) Assay:
-
Purpose: To assess cell viability.
-
Protocol:
-
Seed cancer cells (e.g., H460, H1975, SAS, Cal-27) in 96-well plates.
-
After cell adherence, treat with varying concentrations of this compound for specified time periods (e.g., 24h).
-
Add CCK-8 solution to each well and incubate.
-
Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[1][3][4][5]
-
2. Colony Formation Assay:
-
Purpose: To evaluate the long-term proliferative capacity of single cells.
-
Protocol:
Apoptosis and Cell Cycle Analysis
1. Flow Cytometry:
-
Purpose: To quantify apoptosis and analyze cell cycle distribution.
-
Protocol for Apoptosis (Annexin V/PI Staining):
-
Protocol for Cell Cycle:
2. Hoechst 33342 Staining:
-
Purpose: To visualize nuclear morphology changes associated with apoptosis.
-
Protocol:
-
Grow cells on coverslips and treat with this compound.
-
Stain the cells with Hoechst 33342 dye.
-
Observe the cells under a fluorescence microscope. Apoptotic cells will show condensed or fragmented nuclei.[4]
-
Protein and Gene Expression Analysis
1. Western Blotting:
-
Purpose: To detect and quantify specific proteins.
-
Protocol:
-
Lyse treated cells to extract total protein.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, p-mTOR).
-
Incubate with a secondary antibody conjugated to an enzyme.
-
Detect the signal using a chemiluminescence substrate.[1][4][5]
-
2. Quantitative Reverse Transcription PCR (qRT-PCR):
-
Purpose: To measure the expression levels of specific messenger RNA (mRNA).
-
Protocol:
Signaling Pathways and Experimental Workflows
The anti-cancer effects of this compound are mediated through the modulation of several key signaling pathways. The following diagrams illustrate these pathways and a general experimental workflow for assessing the compound's efficacy.
Caption: Signaling pathways modulated by this compound in cancer cells.
Caption: General experimental workflow for validating anti-cancer effects.
References
- 1. Liriopesides B inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liriopesides B inhibits proliferation and metastasis and induces apoptosis of oral squamous cell carcinoma via the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liriopesides B induces apoptosis and cell cycle arrest in human non‑small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liriopesides B induces apoptosis and cell cycle arrest in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative analysis of Lirioprolioside B from different geographical sources
An In-depth Analysis of Lirioprolioside B from Diverse Geographical Provenances
This compound, a steroidal saponin isolated from the tuberous roots of Liriope spicata, is a compound of increasing interest to the scientific community for its potential therapeutic applications, including sedative, hypnotic, anti-inflammatory, and neuroprotective effects. As with many natural products, the geographical origin of the source plant can significantly influence the concentration and bioactivity of its chemical constituents. This guide provides a comparative analysis of this compound, summarizing available quantitative data, detailing experimental protocols for its isolation and analysis, and illustrating its potential biological signaling pathways to support further research and development.
Quantitative Analysis of this compound
Direct comparative studies on the yield and purity of this compound from Liriope spicata harvested in different geographical locations are limited in publicly available literature. However, by synthesizing data from studies on Liriope species from specific regions, a baseline can be established. One key study analyzed and quantified this compound (also referred to as Liriopeside B) from Liriope spicata var. prolifera originating from Hubei, China.
Table 1: Quantitative Content of this compound in Liriope spicata
| Compound | Plant Species | Geographical Origin | Content (mg/g dried material) | Analytical Method |
|---|
| this compound | Liriope spicata var. prolifera | Hubei, China | 0.17 | HPLC-DAD-ELSD[1][2] |
Note: The study also compared this with Ophiopogon japonicus from Sichuan and Zhejiang, China, in which this compound was not detected, highlighting a significant chemical distinction between the genera.[1][2]
Biological Activity Profile
The therapeutic potential of this compound is inferred from studies on total saponin extracts of Liriope spicata and related compounds. These extracts, containing this compound, have demonstrated significant biological activities.
Table 2: Summary of Potential Biological Activities
| Activity | Experimental Model | Observed Effects | Potential Signaling Pathways |
|---|---|---|---|
| Anti-inflammatory | Lipopolysaccharide (LPS)-stimulated macrophages | Inhibition of pro-inflammatory mediators (e.g., NO, PGE2, TNF-α, IL-6).[3] | Inhibition of NF-κB and MAPK signaling.[3][4] |
| Neuroprotective | Oxidative stress-induced neuronal cell models | Protection against neuronal damage by reducing oxidative stress and inflammation.[5][6] | Activation of the Nrf2/ARE antioxidant pathway.[5][6] |
| Sedative & Hypnotic | PCPA-induced insomnia mice | Extended sleep duration and reduced sleep latency; modulation of neurotransmitters (5-HT, DA) and inflammatory factors (IL-6, TNF-α).[7] | Modulation of serotonergic and GABAergic systems.[7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections provide protocols for the extraction, purification, and quantification of this compound, synthesized from established methods for steroidal saponins from Liriope and other plant sources.
Protocol 1: Extraction and Purification of this compound
This protocol outlines a general procedure for the isolation of this compound from the dried roots of Liriope spicata.
-
Preparation of Plant Material:
-
Air-dry the tuberous roots of Liriope spicata.
-
Grind the dried roots into a fine powder.
-
-
Solvent Extraction:
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in deionized water.
-
Perform successive partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity. Saponins like this compound are typically enriched in the n-BuOH fraction.
-
-
Chromatographic Purification:
-
Subject the n-BuOH fraction to column chromatography over a Diaion HP-20 resin, eluting with a stepwise gradient of methanol in water (e.g., 0%, 25%, 50%, 75%, 100% methanol).
-
Monitor the fractions by thin-layer chromatography (TLC).
-
Pool the fractions containing the target compound and subject them to further purification using repeated column chromatography on silica gel and Sephadex LH-20.
-
Final purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield pure this compound.
-
Protocol 2: Quantification by HPLC-DAD-ELSD
This method has been validated for the simultaneous determination of multiple components, including this compound, in Liriope spicata.[1][2]
-
Instrumentation:
-
HPLC system equipped with a Diode Array Detector (DAD) and an Evaporative Light Scattering Detector (ELSD).
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Waters XBridge C18, 4.6 × 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using (A) water and (B) acetonitrile.
-
Gradient Program: A typical gradient might start at 10-20% B, increasing to 80-90% B over 40-60 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
-
Detector Settings:
-
DAD: Set to monitor at a wavelength suitable for other compounds if analyzed simultaneously (e.g., 280 nm for flavonoids). Saponins lack a strong chromophore.
-
ELSD: Drift tube temperature set to 60-70 °C with nitrogen as the nebulizing gas at a pressure of 2.5-3.0 bar. The ELSD is essential for quantifying non-UV-absorbing compounds like this compound.[2]
-
-
Method Validation:
-
Linearity: Establish a calibration curve by injecting a series of standard solutions of known concentrations (e.g., 0.1 to 2.0 mg/mL). A good linearity is indicated by a correlation coefficient (R²) > 0.99.[2]
-
Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Precision: Assess intra-day and inter-day precision by analyzing replicate samples on the same day and on different days. Results are expressed as Relative Standard Deviation (% RSD), which should typically be < 3%.
-
Accuracy: Determine the accuracy through a recovery study by spiking a known amount of standard into a sample matrix. The recovery rate should be within an acceptable range (e.g., 95-105%).
-
Visualizing Experimental and Biological Pathways
To better illustrate the processes and mechanisms discussed, the following diagrams are provided in DOT language script for use with Graphviz.
Experimental Workflow
Caption: Workflow for the extraction, purification, and analysis of this compound.
Potential Anti-inflammatory Signaling Pathway
Caption: this compound may inhibit the NF-κB inflammatory signaling pathway.
Potential Neuroprotective Signaling Pathway
References
- 1. Comparison of Ophiopogon japonicus and Liriope spicata var. prolifera from Different Origins Based on Multi-Component Quantification and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Ophiopogon japonicus and Liriope spicata var. prolifera from Different Origins Based on Multi-Component Quantification and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB in Innate Neuroprotection and Age-Related Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KMS99220 Exerts Anti-Inflammatory Effects, Activates the Nrf2 Signaling and Interferes with IKK, JNK and p38 MAPK via HO-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sedative and hypnotic effects of the saponins from a traditional edible plant Liriope spicata Lour. in PCPA-induced insomnia mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Lirioprolioside B and Commercial Anti-Inflammatory Drugs for Researchers
For scientists and professionals in drug development, this guide offers an objective comparison between the anti-inflammatory properties of the natural compound Lirioprolioside B and established commercial nonsteroidal anti-inflammatory drugs (NSAIDs). This analysis is supported by experimental data to highlight their distinct mechanisms of action and potential therapeutic applications.
Recent research has identified this compound, a compound synonymous with Scropolioside B found in plants of the Scrophularia genus, as a potent inhibitor of key inflammatory pathways.[1][2][3][4][5][6] Unlike traditional NSAIDs that primarily target cyclooxygenase (COX) enzymes, this compound exerts its anti-inflammatory effects through the modulation of the NF-κB signaling pathway and the NLRP3 inflammasome. This guide provides a head-to-head comparison of their efficacy, supported by in vitro data, and details the experimental protocols used to derive these findings.
Quantitative Comparison of Inhibitory Activity
The primary mechanism of action for commercial NSAIDs like Ibuprofen, Diclofenac, and the COX-2 selective inhibitor Celecoxib is the inhibition of COX-1 and COX-2 enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins.[7][8] In contrast, this compound's anti-inflammatory activity stems from its ability to suppress the activation of the master inflammatory regulator, NF-κB.[3][9] The following tables summarize the half-maximal inhibitory concentrations (IC50) for these compounds against their respective targets.
Table 1: this compound - Inhibition of NF-κB Activation
| Compound | Target | IC50 (μmol/L) | Cell Line |
| This compound (Scropolioside B) | NF-κB | 1.02 | HEK293 |
Data sourced from studies on Scropolioside B.[3]
Table 2: Commercial NSAIDs - Inhibition of COX Enzymes
| Compound | Target | IC50 (μmol/L) | Assay System |
| Ibuprofen | COX-1 | 12 | Human Whole Blood |
| COX-2 | 22 | Human Whole Blood | |
| Diclofenac | COX-1 | 6.3 | Purified Enzyme |
| COX-2 | 0.08 | Purified Enzyme | |
| Celecoxib | COX-1 | >100 | Purified Enzyme |
| COX-2 | 0.04 | Purified Enzyme |
IC50 values can vary based on the assay system (e.g., purified enzyme vs. whole blood). The data presented is a representation from published literature.
While some studies suggest that high concentrations of certain NSAIDs may have an inhibitory effect on NF-κB activation, this is not their primary anti-inflammatory mechanism.[10][11] Conversely, studies on related compounds like Scropolioside A indicate a lack of direct, potent inhibition of COX enzymes, suggesting this compound likely acts independently of this pathway.[9]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways targeted by this compound and commercial NSAIDs.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.
NF-κB Luciferase Reporter Assay
This assay quantifies the activity of the NF-κB transcription factor.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with a luciferase reporter gene under the control of an NF-κB response element are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Plating: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control. The cells are incubated for 1 hour.
-
Stimulation: To activate the NF-κB pathway, tumor necrosis factor-alpha (TNF-α) is added to each well at a final concentration of 100 ng/mL. The plates are then incubated for an additional 6 hours.
-
Lysis and Measurement: The cells are lysed, and a luciferase assay reagent is added. The luminescence, which is proportional to NF-κB activity, is measured using a luminometer.
Measurement of Pro-inflammatory Cytokine Production in THP-1 Cells
This protocol details the induction of an inflammatory response in a human monocytic cell line and the subsequent measurement of cytokine release.
Methodology:
-
Cell Differentiation: THP-1 human monocytic cells are differentiated into macrophage-like cells by incubation with phorbol 12-myristate 13-acetate (PMA) at a concentration of 100 ng/mL for 48 hours.
-
Pre-treatment: The differentiated THP-1 cells are pre-treated with various concentrations of this compound for 1 hour.
-
Inflammatory Challenge: Inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL to the cell culture medium. The cells are then incubated for 24 hours.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
Cytokine Quantification (ELISA): The concentration of pro-inflammatory cytokines, such as TNF-α and IL-1β, in the supernatant is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[12][13][14][15][16]
Conclusion
This compound presents a compelling profile as an anti-inflammatory agent with a mechanism of action distinct from that of commercial NSAIDs. By targeting the NF-κB signaling pathway, it offers a potential alternative for inflammatory conditions where COX inhibition may be undesirable or ineffective. The data and protocols presented in this guide provide a foundation for further investigation into the therapeutic potential of this compound and for comparative studies against existing anti-inflammatory drugs. Researchers are encouraged to utilize these methodologies to expand upon the current understanding of this promising natural compound.
References
- 1. The genus Scrophularia: a source of iridoids and terpenoids with a diverse biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Scropolioside B inhibits IL-1β and cytokines expression through NF-κB and inflammasome NLRP3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scropolioside-D2 and harpagoside-B: two new iridoid glycosides from Scrophularia deserti and their antidiabetic and antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scrophularia peyronii Post. from Jordan: Chemical Composition of Essential Oil and Phytochemical Profiling of Crude Extracts and Their In Vitro Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The genus Scrophularia: a source of iridoids and terpenoids with a diverse biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of COX-2 and NF-κB1 Gene Expression, NO Production, 5-LOX, and COX-1 and COX-2 Enzymes by Extracts and Constituents of Onopordum acanthium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New insights into COX-2 biology and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Scropolioside B Inhibits IL-1β and Cytokines Expression through NF-κB and Inflammasome NLRP3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Combinatorial Effect of Non-Steroidal Anti-inflammatory Drugs and NF-κB Inhibitors in Ovarian Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bowdish.ca [bowdish.ca]
- 13. protocols.io [protocols.io]
- 14. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 15. Cytokine Elisa [bdbiosciences.com]
- 16. h-h-c.com [h-h-c.com]
Safety Operating Guide
Personal protective equipment for handling Lirioprolioside B
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Lirioprolioside B. The following procedures are based on general laboratory safety protocols for handling chemical compounds where specific hazard data is not available. It is imperative to treat any compound of unknown toxicity with a high degree of caution.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is essential to minimize exposure and ensure personal safety during the handling of this compound. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles.[1][2] | Protects against accidental splashes and airborne particles. |
| Face shield (in addition to goggles). | Recommended when there is a significant risk of splashing. | |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents direct skin contact with the compound. |
| Body Protection | Laboratory coat.[2] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[2] | Minimizes inhalation of any dust or aerosols. A respirator may be required for large quantities or if dust is generated. |
Operational Plan: Experimental Protocol for Handling this compound
This generalized protocol outlines the safe handling of this compound in a typical laboratory experiment.
1. Preparation:
- Consult the Safety Data Sheet (SDS) if available. For novel compounds, review any available toxicological data.
- Ensure all necessary PPE is available and in good condition.[3]
- Prepare the work area by ensuring it is clean, uncluttered, and within a certified chemical fume hood.[2]
- Have a chemical spill kit readily accessible.[4]
2. Weighing and Solution Preparation:
- Don all required PPE: lab coat, gloves, and safety goggles.
- Weigh the desired amount of this compound in a chemical fume hood to minimize inhalation of any fine particles.
- Use appropriate tools (e.g., spatula, weighing paper) to handle the solid compound.
- To prepare a solution, slowly add the weighed this compound to the solvent in an appropriate container.
- Cap the container and mix gently until the compound is fully dissolved.
3. Experimental Use:
- Conduct all procedures involving this compound within the chemical fume hood.
- Avoid direct contact with the solution. Use appropriate laboratory equipment for all transfers.
- Keep containers with this compound closed when not in use.[1]
4. Post-Experiment and Cleanup:
- Decontaminate all surfaces and equipment that came into contact with this compound using an appropriate solvent or cleaning agent.
- Dispose of all contaminated materials, including gloves and weighing paper, in the designated chemical waste container.
Spill and Disposal Plan
Accidental Release Measures:
-
Minor Spill:
-
Major Spill:
-
Evacuate the laboratory immediately and notify the appropriate safety personnel.
-
Restrict access to the area.
-
Follow institutional emergency procedures.
-
Waste Disposal:
-
All waste materials contaminated with this compound, including unused solutions and contaminated consumables, should be disposed of as chemical waste.[8]
-
Collect waste in a clearly labeled, sealed, and appropriate container.[8]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Visual Workflow for Safe Handling
The following diagram illustrates the key stages of safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
